Methoxydimethyl(phenyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
methoxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXNMOSXYEQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170547 | |
| Record name | Silane, methoxydimethylphenyl- | |
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Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Polymethylphenylsiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
17881-88-8, 63148-58-3 | |
| Record name | Silane, methoxydimethylphenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017881888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siloxanes and Silicones, Me Ph | |
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| Record name | Silane, methoxydimethylphenyl- | |
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| Record name | Siloxanes and Silicones, Me Ph | |
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| Record name | methoxydimethylphenylsilane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Methoxydimethyl(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxydimethyl(phenyl)silane, a versatile organosilicon compound. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques, presenting quantitative data in structured tables and process workflows as diagrams for clarity and reproducibility.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorosilane with a methanol source. The primary route involves the reaction of chlorodimethylphenylsilane with methanol in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, though less direct, approach is the Grignard reaction, which is widely used for the formation of silicon-carbon bonds.
Methoxylation of Chlorodimethylphenylsilane
This method involves the direct reaction of chlorodimethylphenylsilane with methanol. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
C₆H₅(CH₃)₂SiCl + CH₃OH + Base → C₆H₅(CH₃)₂SiOCH₃ + Base·HCl
A detailed experimental protocol for a similar reaction, the synthesis of (chloromethyl)dimethylphenylsilane via a Grignard reaction, suggests a robust framework that can be adapted for the methoxylation reaction.[1] While a specific detailed protocol for the methoxylation of chlorodimethylphenylsilane was not found in the literature, a general procedure can be inferred.
Experimental Protocol (General):
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Chlorodimethylphenylsilane and a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or toluene) are added to the flask.
-
The flask is cooled in an ice bath.
-
A solution of methanol and a stoichiometric amount of a tertiary amine base in the same solvent is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting salt (Base·HCl) is removed by filtration.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The crude product is then purified by vacuum distillation.
Grignard Reaction
While not the most direct route to this compound, the Grignard reaction is a fundamental method for creating Si-C bonds and can be employed to synthesize the chlorodimethylphenylsilane precursor. For instance, dichlorodimethylsilane can be reacted with phenylmagnesium bromide to yield chlorodimethylphenylsilane, which can then be methoxylated as described above. A one-step Grignard process for preparing methyl phenyl di-alkoxy silanes has been reported with yields exceeding 70% and purity greater than 99% after rectification.[2]
Purification of this compound
Purification of this compound is critical to remove unreacted starting materials, byproducts, and solvent residues. The standard method for purifying liquid silanes of this nature is fractional vacuum distillation.[1][3] Commercial suppliers typically offer this compound with a purity of greater than 95.0% as determined by gas chromatography (GC).[2][4][5]
Experimental Protocol: Vacuum Distillation
A general procedure for the vacuum distillation of a similar silane, (chloromethyl)dimethylphenylsilane, provides a reliable template.[1]
-
The crude this compound is transferred to a round-bottom flask suitable for distillation.
-
A distillation apparatus, including a Vigreux column and a condenser, is assembled.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced.
-
The flask is gently heated in an oil bath.
-
Fractions are collected at a specific boiling point and pressure. For a related compound, (chloromethyl)dimethylphenylsilane, a boiling point of 115 °C at 23 mmHg was reported.[1] The boiling point of this compound is expected to be in a similar range.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. While specific spectra for this compound were not found, data for analogous compounds such as diphenylmethylsilane and dimethoxymethylphenylsilane can provide expected chemical shift regions.[1][3]
Expected ¹H NMR Spectral Features:
-
Si-CH₃ protons: A sharp singlet in the upfield region (typically 0.2-0.5 ppm).
-
O-CH₃ protons: A singlet around 3.4-3.6 ppm.[6]
-
Phenyl protons: A multiplet in the aromatic region (approximately 7.2-7.6 ppm).
Expected ¹³C NMR Spectral Features:
-
Si-CH₃ carbons: A signal in the upfield region (around -2 to 2 ppm).
-
O-CH₃ carbon: A signal around 50 ppm.
-
Phenyl carbons: Multiple signals in the aromatic region (125-140 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to assess the purity of the compound and to identify any impurities. The gas chromatogram will show a major peak corresponding to this compound, and the retention time can be used for identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure. The fragmentation of phenyl-substituted silanes in mass spectrometry often involves characteristic losses of methyl and phenyl groups.[7][8]
Data Presentation
Table 1: Synthesis and Purification Data for Phenyl-Substituted Silanes
| Compound | Synthesis Method | Yield (%) | Purity (%) | Purification Method | Boiling Point (°C @ mmHg) | Reference |
| (Chloromethyl)dimethylphenylsilane | Grignard Reaction | 80-81 | 99 (GC) | Vacuum Distillation | 115 @ 23 | [1] |
| Methyl phenyl di-alkoxy silane | One-step Grignard | >70 | >99 | Rectification | Not specified | [2] |
| This compound | Not specified | Not specified | >95.0 (GC) | Not specified | Not specified | [2][4][5] |
Process Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Logic
Caption: Purification and analysis logic for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. DIPHENYLMETHYLSILANE(776-76-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methoxydimethyl(phenyl)silane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxydimethyl(phenyl)silane, a member of the organosilicon compound family, is a versatile reagent in organic synthesis. Its unique structure, featuring a methoxy group attached to a silicon atom which is also bonded to two methyl groups and a phenyl group, imparts a distinct set of chemical properties and reactivity. This guide provides a comprehensive overview of its characteristics, reactivity profile, and practical applications in experimental chemistry.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄OSi | [1][2][3] |
| Molecular Weight | 166.30 g/mol | [1][3][4] |
| CAS Number | 17881-88-8 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 95 °C at 17 mmHg82 °C at 28 mmHg | [1][5][6] [7] |
| Density | 0.91 g/cm³ | [7] |
| Specific Gravity | 0.95 (20/20) | [2][5][6] |
| Refractive Index | 1.491.4850 to 1.4890 | [2][5][6][7] |
| Flash Point | 59 °C | [5][6] |
| Purity | >95.0% (GC) | [1][2][3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and hydrocarbons. | [7] |
| Storage | Store in a cool, dark place under an inert atmosphere. Moisture sensitive. | [5][6][7] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the silicon-methoxy bond, which is susceptible to cleavage. This characteristic makes it a valuable reagent for the protection of alcohols as silyl ethers and as a coupling partner in various organic transformations.
Hydrolysis and Condensation
A key feature of this compound is its sensitivity to moisture.[2] It readily undergoes hydrolysis in the presence of water to form the corresponding silanol, dimethyl(phenyl)silanol. This reaction is the initial step in the formation of polysiloxane networks. The generated silanol is often unstable and can undergo self-condensation to form a disiloxane. This reactivity is fundamental to its application in materials science and as a surface modifying agent.[8]
Protection of Alcohols
This compound is employed as a protecting group for alcohols. It reacts with an alcohol in the presence of a catalyst to form a dimethyl(phenyl)silyl ether. This silyl ether is stable under various reaction conditions, yet can be cleaved when desired.
Deprotection of Dimethyl(phenyl)silyl Ethers
The cleavage of silyl ethers is a crucial step in multi-step synthesis. Dimethyl(phenyl)silyl ethers can be deprotected under acidic or basic conditions, or by using a fluoride source such as tetrabutylammonium fluoride (TBAF).[9][10] The choice of deprotection method depends on the other functional groups present in the molecule.
Cross-Coupling Reactions
Organosilicon compounds, including this compound, can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[11][12][13] In these reactions, the organosilane acts as a nucleophilic partner, transferring its phenyl group to an electrophilic partner, typically an aryl or vinyl halide or triflate. Activation of the silane with a fluoride source or a base is often necessary to facilitate transmetalation to the palladium center.[14]
Experimental Protocols
The following are representative, generalized protocols for key reactions involving this compound. Researchers should optimize these procedures for their specific substrates and scales.
Protocol 1: General Procedure for the Protection of a Primary Alcohol
-
Materials:
-
Primary alcohol
-
This compound (1.1 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole (1.5 equivalents)
-
Anhydrous argon or nitrogen atmosphere
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous DMF. b. Add imidazole to the solution and stir until it dissolves. c. Slowly add this compound to the reaction mixture at room temperature. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a Dimethyl(phenyl)silyl Ether using TBAF
-
Materials:
-
Dimethyl(phenyl)silyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous argon or nitrogen atmosphere
-
-
Procedure: a. Dissolve the dimethyl(phenyl)silyl ether in anhydrous THF in a round-bottom flask under an inert atmosphere. b. Add the TBAF solution dropwise to the reaction mixture at room temperature. c. Stir the reaction and monitor its progress by TLC. d. Once the starting material is consumed, quench the reaction with water. e. Extract the product with an organic solvent. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the resulting alcohol by flash column chromatography.
Safety Information
This compound is a flammable liquid and vapor.[5][6] It causes skin and serious eye irritation. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. It is moisture-sensitive and should be stored under an inert atmosphere.[2]
Conclusion
This compound is a valuable and reactive organosilicon compound with significant applications in organic synthesis, particularly for the protection of alcohols and in cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. The information and protocols provided in this guide serve as a foundational resource for scientists working with this versatile reagent.
References
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. labproinc.com [labproinc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 17881-88-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Hiyama Coupling [organic-chemistry.org]
Methoxydimethyl(phenyl)silane: A Technical Whitepaper
CAS Number: 17881-88-8
Abstract
This technical guide provides a comprehensive overview of Methoxydimethyl(phenyl)silane, an organosilicon compound with significant applications in materials science and organic synthesis. The document details its physicochemical properties, synthesis methodologies, key chemical reactions, and primary industrial and research applications. Special emphasis is placed on its role as a surface modifier, coupling agent, and an intermediate in the production of advanced silicone-based materials. Experimental protocols and reaction pathways are elucidated to provide a practical resource for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] It is characterized by a unique combination of a reactive methoxy group and the thermal stability imparted by the phenyl group. This structure makes it a versatile chemical intermediate. The compound is sensitive to moisture and should be handled accordingly.[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17881-88-8 | [1] |
| Molecular Formula | C₉H₁₄OSi | [1][2][3] |
| Molecular Weight | 166.30 g/mol | [1][3] |
| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |
| Purity | >95.0% (GC) | [1][4] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.49 | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Synthesis and Manufacturing
The primary synthesis route for this compound involves the reaction of a chlorosilane precursor with a source of the methoxy group, or the reaction of a methoxy-containing silane with a phenylating agent. A common laboratory and industrial-scale synthesis is the reaction between methylhydroxydimethylsilane and bromobenzene.[5]
General Experimental Protocol: Synthesis from Methylhydroxydimethylsilane and Bromobenzene
This procedure outlines a general method for the synthesis of this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with an inert gas (e.g., nitrogen or argon).
-
Reagents: An organic solvent, methylhydroxydimethylsilane, and an alkaline catalyst are added to the reaction flask.
-
Addition: Bromobenzene is added dropwise to the reaction mixture from the dropping funnel at a controlled rate.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the reaction.[5] The specific temperature and reaction time will depend on the solvent and catalyst used.
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting salt byproduct is removed by filtration. The filtrate is then subjected to distillation to separate the product from the solvent and any unreacted starting materials.[5] Fractional distillation under reduced pressure is often employed to obtain high-purity this compound.
Caption: Synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the silicon-methoxy bond. This bond is susceptible to hydrolysis, which is a key reaction for many of its applications.
Hydrolysis and Condensation
In the presence of water, the methoxy group undergoes hydrolysis to form a silanol (Si-OH) group and methanol as a byproduct.[6] This reaction is often the first step in the application of silanes as coupling agents or for surface modification. The resulting silanol is highly reactive and can condense with other silanol groups (either from other hydrolyzed silane molecules or from hydroxyl groups on an inorganic substrate) to form stable siloxane (Si-O-Si) bonds. This condensation reaction is crucial for the formation of silicone polymers and for creating a durable bond between organic and inorganic materials.[6][7]
Caption: Hydrolysis and condensation of this compound.
Applications
The dual functionality of this compound, possessing both a hydrolyzable methoxy group and a stable phenyl group, makes it a valuable compound in various fields.
-
Intermediate in Organic Synthesis: It serves as a key intermediate in the production of more complex organosilicon compounds, such as silicone polymers and surfactants.[5]
-
Additives for Polymers and Coatings: It is used as an additive in coatings, adhesives, and plastics.[2][5] The phenyl group can enhance thermal stability, while the silane moiety can improve adhesion to substrates.
-
Coupling Agent: A primary application is as a coupling agent to improve the compatibility and adhesion between organic polymers and inorganic materials (e.g., glass, metals).[2][8] The methoxy group reacts with the inorganic substrate, while the phenyl group provides compatibility with the organic matrix.
-
Surface Modification: It is used for the surface treatment of materials like glass, metals, and plastics to impart hydrophobicity and improve adhesion.[2][9]
Caption: Role as a coupling agent between organic and inorganic materials.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the methyl groups attached to the silicon atom, a signal for the methoxy group protons, and a multiplet in the aromatic region for the phenyl group protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the methyl carbons, the methoxy carbon, and the carbons of the phenyl ring.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for Si-O-C stretching, Si-C stretching, and the vibrations associated with the phenyl group (C-H and C=C stretching). A strong signal around 1095 cm⁻¹ can be attributed to the Si-O-Si stretch if condensation has occurred.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl, methoxy, and phenyl groups.
Safety and Handling
This compound is a flammable liquid and vapor.[3][4] It is known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. As it is moisture-sensitive, it should be stored in a tightly sealed container in a dry place.[1]
Conclusion
This compound (CAS 17881-88-8) is a versatile organosilicon compound with a well-defined set of physicochemical properties. Its utility stems from the reactivity of its methoxy group, which allows for hydrolysis and condensation reactions, and the stability of its phenyl group. These characteristics make it an important intermediate, additive, and coupling agent in the synthesis of advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective application in research and industry.
References
- 1. labproinc.com [labproinc.com]
- 2. CAS 17881-88-8: Methoxydimethylphenyl Silane | CymitQuimica [cymitquimica.com]
- 3. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. メトキシジメチル(フェニル)シラン | this compound | 17881-88-8 | 東京化成工業株式会社 [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. yahuchi.com [yahuchi.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
Hydrolysis and condensation mechanism of Methoxydimethyl(phenyl)silane
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methoxydimethyl(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organosilicon compound whose utility is fundamentally linked to its hydrolysis and condensation reactions. This process, which converts the methoxy group into a reactive silanol and subsequently forms stable siloxane bonds (Si-O-Si), is central to the synthesis of phenyl-functionalized silicone polymers and materials. Understanding the underlying mechanisms and kinetics is critical for controlling material properties in applications ranging from advanced coatings to drug delivery systems. This technical guide provides a detailed examination of the hydrolysis and condensation pathways, outlines key experimental protocols for studying these reactions, and presents a summary of factors influencing reaction kinetics based on studies of analogous organoalkoxysilanes.
Core Reaction Mechanisms: A Two-Stage Process
The transformation of this compound into polysiloxane networks occurs in two primary stages: hydrolysis and condensation.
-
Hydrolysis: The initial and often rate-determining step involves the cleavage of the silicon-oxygen bond of the methoxy group (Si-OCH₃) by water, leading to the formation of a reactive silanol intermediate, dimethyl(phenyl)silanol (PhMe₂SiOH), and methanol (CH₃OH).
-
Condensation: The newly formed silanols are highly reactive and undergo self-condensation to form a siloxane dimer and a molecule of water. Alternatively, a silanol can react with an unhydrolyzed methoxysilane molecule to produce the same dimer and a molecule of methanol. This process can continue to form longer linear, cyclic, or cross-linked polysiloxane chains.
Mechanistic Pathways: The Role of Catalysis
The rates of both hydrolysis and condensation are significantly influenced by pH and can be catalyzed by either acids or bases.[1] The mechanisms differ substantially under these conditions.[2]
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of the oxygen atom in the methoxy group. This makes the silicon atom more electrophilic and susceptible to a nucleophilic attack by water.[2] This pathway is generally considered to follow an Sɴ2-type mechanism at the silicon center, although some studies on related phenylalkoxysilanes suggest a possible Sɴ1 mechanism involving a transient pentacoordinate silicon intermediate.[2][3] The condensation reaction proceeds similarly, with the protonation of a silanol hydroxyl group facilitating attack by another silanol.
Base-Catalyzed Mechanism
In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This forms a pentacoordinate, negatively charged transition state. The methoxide ion (⁻OCH₃) is subsequently eliminated. Similarly, condensation is catalyzed by the deprotonation of a silanol to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol.
Quantitative Data and Influencing Factors
While specific kinetic data for this compound is not extensively available in public literature, a substantial body of work on analogous silanes provides a clear picture of the factors that govern reaction rates.[2][4]
Table 1: Summary of Factors Influencing Hydrolysis and Condensation Rates
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism and Rationale |
| pH | Minimum near pH 7; increases in acidic and basic conditions.[1][5] | Minimum in acidic range (pH ~2-4); increases significantly in neutral to basic conditions. | Acid and base catalysis provide more reactive species (protonated silanes or hydroxide/silanolate anions).[1][2] |
| Water Concentration | Generally increases with water concentration, though the reaction order with respect to water can vary.[2] | Can be inhibited by high water concentration due to the reversibility of the condensation reaction (Le Chatelier's principle). | Water is a reactant in hydrolysis. Excess water drives the condensation equilibrium toward the silanol reactants. |
| Solvent | Polar, protic solvents (e.g., ethanol, methanol) can participate in the reaction (alcoholysis) and affect water solubility.[6] | The polarity of the solvent affects the stability of charged intermediates and transition states. | Solvents can act as co-reagents and influence the solvation of reactants and intermediates.[6] |
| Substituents (R groups) | Electron-donating groups (like alkyls) accelerate acid-catalyzed hydrolysis. Electron-withdrawing groups (like phenyl) can have complex effects.[1] | Steric hindrance from bulky groups (like phenyl) generally decreases the condensation rate. | Electronic effects stabilize charged intermediates, while steric effects hinder the approach of reactants.[1] |
| Temperature | Increases with temperature (Arrhenius behavior). | Increases with temperature. | Provides the necessary activation energy for the reactions. |
Table 2: Comparative Hydrolysis Rate Constants for Related Silanes
This table presents data for analogous compounds to provide context for the expected reactivity of this compound.
| Silane Compound | Catalyst / Conditions | Rate Constant (k) | Reference / Note |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃, THF, excess H₂O | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |
| Methyltrimethoxysilane (MTMS) | Alkaline medium, 30°C, Methanol | 2.453 x 10⁴ s⁻¹ | [2] |
| 3-Methacryloyloxypropyltrimethoxysilane | Acidic (HCl) | Faster than basic conditions | [7] |
| General Alkoxysilanes | Acidic (HCl) | 5.5 to 97 mM⁻¹ h⁻¹ | [2] |
Experimental Protocols for Mechanistic Studies
The progress of hydrolysis and condensation reactions is typically monitored using spectroscopic techniques that can distinguish between the reactant (Si-OCH₃), the silanol intermediate (Si-OH), and the siloxane product (Si-O-Si).[8]
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is the most direct method for observing the silicon environment.[8][9] Changes in the chemical shift of the silicon nucleus directly correlate to the substitution of the methoxy group with a hydroxyl group and the subsequent formation of a siloxane bond. ¹H NMR can also be used to track the disappearance of methoxy protons and the appearance of methanol.[8]
Protocol: In-situ ²⁹Si NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈).
-
Add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to shorten the long ²⁹Si relaxation times and allow for faster data acquisition.
-
To initiate the reaction, inject a precise amount of a water/catalyst solution (e.g., D₂O with HCl or NaOD). The water-to-silane molar ratio is a critical experimental parameter.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, shim, and lock onto the deuterium signal.
-
Acquire ²⁹Si NMR spectra at regular time intervals (e.g., every 5-10 minutes) using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
-
Data Analysis:
-
Identify the distinct peaks corresponding to PhMe₂Si-OCH₃, the silanol intermediate PhMe₂Si-OH, and the disiloxane product PhMe₂Si-O-SiMe₂Ph.
-
Integrate the peak areas at each time point to determine the relative concentrations of each species and calculate reaction rates.
-
Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for real-time, in-situ monitoring of the reaction mixture.[6][8]
Protocol: In-situ FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with a liquid-compatible ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Place a drop of the solution onto the ATR crystal to record a baseline spectrum.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known amount of the water/catalyst solution directly to the silane solution on the ATR crystal.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (approx. 1100-1000 cm⁻¹).[8]
-
Observe the appearance and growth of a broad band corresponding to Si-OH stretching (approx. 3700-3200 cm⁻¹).[8]
-
Track the formation of the siloxane bond (Si-O-Si), which appears as a strong absorption band around 1050-1000 cm⁻¹.[8]
-
Use the change in peak areas or heights over time to determine the kinetics of the reaction.
-
Conclusion
The hydrolysis and condensation of this compound are fundamental reactions that enable its use as a precursor for silicone-based materials. The process is a sequential reaction involving the formation of a dimethyl(phenyl)silanol intermediate followed by its condensation into siloxane oligomers and polymers. Reaction kinetics are highly dependent on experimental conditions, particularly pH, water concentration, and solvent. By leveraging powerful analytical techniques such as in-situ NMR and FTIR spectroscopy, researchers can precisely monitor these transformations, enabling the rational design and control of reaction conditions to achieve desired material outcomes.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 4. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 7. afinitica.com [afinitica.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility of Methoxydimethyl(phenyl)silane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methoxydimethyl(phenyl)silane in various organic solvents. An understanding of its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, particularly in the formulation of drug delivery systems and as a versatile chemical intermediate. While precise quantitative solubility data is not extensively available in public literature, this document synthesizes qualitative information and provides a standardized experimental protocol for determining precise solubility values.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₉H₁₄OSi[1] |
| Molecular Weight | 166.30 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Physical State | Liquid[2] |
Qualitative Solubility
Based on available data and the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound. The presence of both a nonpolar phenyl group and a more polar methoxy group suggests its miscibility with a range of organic solvents.
| Solvent | Expected Qualitative Solubility |
| Alcohols (e.g., Ethanol) | Soluble[3] |
| Ethers (e.g., Diethyl ether) | Soluble[3] |
| Hydrocarbons (e.g., Toluene, Hexane) | Soluble[3][4] |
| Ketones (e.g., Acetone) | Soluble[5] |
| Chlorinated Solvents (e.g., Chloroform) | Soluble[4] |
| Water | Insoluble[4][6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (purity >95%)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials with airtight septa
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount will depend on the expected solubility.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess undissolved this compound at the bottom of the vial is necessary.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow for the sedimentation of the excess solute.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the residue (the solute) is achieved.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.
-
-
Chromatographic Analysis (Alternative to Gravimetric):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (GC or HPLC).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is moisture-sensitive; handle under a dry atmosphere where possible.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for determining the solubility of this compound.
References
Spectral Analysis of Methoxydimethyl(phenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methoxydimethyl(phenyl)silane, a key organosilicon compound. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectral data points for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.55-7.65 | Multiplet | 2H | Aromatic (ortho-H) |
| ~7.35-7.45 | Multiplet | 3H | Aromatic (meta- & para-H) |
| ~3.45 | Singlet | 3H | Methoxy (-OCH₃) |
| ~0.30 | Singlet | 6H | Methyl (-Si(CH₃)₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~138 | Aromatic (ipso-C) |
| ~133 | Aromatic (ortho-C) |
| ~129 | Aromatic (para-C) |
| ~128 | Aromatic (meta-C) |
| ~50 | Methoxy (-OCH₃) |
| ~-2 | Methyl (-Si(CH₃)₂) |
Infrared (IR) Spectroscopy Data
The Attenuated Total Reflectance (ATR) FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3050 | Medium | Aromatic C-H Stretch |
| ~2960-2840 | Medium-Strong | Aliphatic C-H Stretch (in -CH₃ and -OCH₃) |
| ~1428 | Medium | Si-Phenyl (Si-C₆H₅) Stretch |
| ~1260 | Strong | Si-CH₃ Bending |
| ~1090 | Strong | Si-O-C Stretch |
| ~830-780 | Strong | Si-C Stretch |
| ~730-690 | Strong | Phenyl Ring Bend |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 166 | ~20 | [M]⁺ (Molecular Ion) |
| 151 | 100 | [M - CH₃]⁺ |
| 135 | ~30 | [M - OCH₃]⁺ |
| 121 | ~40 | [M - CH₃ - OCH₂]⁺ or [C₆H₅Si(CH₃)₂]⁺ |
| 105 | ~15 | [C₆H₅SiCH₃]⁺ |
| 77 | ~10 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
2.1.2. Data Acquisition
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
2.2.1. Sampling Method
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.
-
The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
The sample spectrum is then recorded.
2.2.2. Data Acquisition
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
2.3.1. Sample Introduction and Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
The solution is injected into the GC, where the compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5 or similar).
-
The eluting compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
2.3.2. Data Acquisition
-
The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
-
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Spectral Data Relationships
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of Spectral Analysis.
This guide serves as a foundational resource for professionals working with this compound, enabling accurate and efficient characterization through the application of standard spectroscopic techniques.
The Phenyl Group's Pivotal Role in the Reactivity of Methoxydimethyl(phenyl)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxydimethyl(phenyl)silane, a versatile organosilicon compound, sees widespread application in materials science and organic synthesis. The presence of a phenyl group directly attached to the silicon atom imparts unique reactivity to the molecule, distinguishing it from its alkylsilane counterparts. This technical guide delves into the multifaceted role of the phenyl group, exploring its electronic and steric influences on the reactivity of this compound, with a focus on hydrolysis, condensation, and hydrosilylation reactions.
Electronic Effects of the Phenyl Group
The phenyl group significantly modulates the electronic environment of the silicon atom in this compound, primarily through inductive and resonance effects. These electronic influences are crucial in determining the rates and mechanisms of reactions involving the silicon center.
1.1. Inductive Effect: The sp²-hybridized carbon atoms of the phenyl ring are more electronegative than the sp³-hybridized carbon atoms of a methyl group. Consequently, the phenyl group exerts a net electron-withdrawing inductive effect (-I) on the silicon atom. This effect increases the partial positive charge on the silicon, making it more susceptible to nucleophilic attack, a key step in hydrolysis and other substitution reactions.
1.2. Resonance Effect: The phenyl group's π-system can interact with the d-orbitals of the silicon atom. This (p→d)π bonding, although a subject of ongoing discussion, is believed to stabilize transition states and intermediates. In reactions such as hydrosilylation, π-π stacking interactions between the phenyl group and aromatic substrates can lead to significant rate enhancements. For instance, a 15-fold rate enhancement has been observed in certain hydrosilylation reactions when a diphenyl-substituted silane was used instead of trimethylsilane, attributed to these π-stacking interactions.[1]
Steric Hindrance Imposed by the Phenyl Group
The bulkiness of the phenyl group compared to a methyl group introduces considerable steric hindrance around the silicon atom. This steric bulk plays a dual role, either hindering or, in some cases, directing the course of a reaction.
2.1. Shielding the Silicon Center: The phenyl group can physically obstruct the approach of nucleophiles or reactants to the silicon atom. This steric hindrance can slow down the rate of reactions that require direct attack on the silicon, such as hydrolysis and condensation. The degree of this hindrance is a critical factor in controlling the polymerization of silanes.
2.2. Influencing Regioselectivity: In reactions like hydrosilylation, the steric bulk of the phenyl group can influence the regioselectivity of the addition of the Si-H bond across a double or triple bond.
Quantitative Analysis of Reactivity
To quantify the impact of the phenyl group on the reactivity of this compound, a comparison with its alkyl analog, methoxytrimethylsilane, is instructive. The following tables summarize key quantitative data.
Table 1: Comparative Physicochemical and Spectroscopic Data
| Property | This compound | Methoxytrimethylsilane |
| Molecular Weight ( g/mol ) | 166.29 | 104.22 |
| Boiling Point (°C) | 184-186 | 57 |
| 29Si NMR Chemical Shift (ppm) | -10 to -20 (approx.) | +17 to +20 |
| Si-C Bond Dissociation Energy (kcal/mol) | ~80-90 (estimated for Si-Ph) | ~88-90 (for Si-Me) |
Note: 29Si NMR chemical shifts can vary depending on the solvent and concentration. The Si-C bond dissociation energy for this compound is an estimation based on related phenylsilane compounds.
Table 2: Comparative Hydrolysis Reactivity (Qualitative)
| Feature | This compound | Methoxytrimethylsilane |
| Hydrolysis Rate | Generally slower | Generally faster |
| Condensation of Silanols | Slower, favors formation of discrete oligomers | Faster, tends to form polymers |
The slower hydrolysis and condensation rates of this compound can be attributed to the steric hindrance of the phenyl group, which impedes the approach of water molecules and the subsequent intermolecular reactions of the resulting silanols.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. The following sections provide protocols for key reactions of this compound.
4.1. Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of dichlorodimethylsilane with a phenyl Grignard reagent, followed by methanolysis.
-
Reaction:
-
(CH₃)₂SiCl₂ + C₆H₅MgBr → (CH₃)₂(C₆H₅)SiCl + MgBrCl
-
(CH₃)₂(C₆H₅)SiCl + CH₃OH → (CH₃)₂(C₆H₅)SiOCH₃ + HCl
-
-
Procedure:
-
To a solution of phenylmagnesium bromide in THF at 0 °C, slowly add dichlorodimethylsilane.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude chlorodimethylphenylsilane, add an excess of methanol and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl.
-
Stir the mixture at room temperature for several hours.
-
Filter the salt byproduct and purify the this compound by fractional distillation.
-
4.2. Monitoring Hydrolysis by 29Si NMR Spectroscopy
29Si NMR is a powerful tool to monitor the hydrolysis and condensation of alkoxysilanes in real-time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆).
-
In an NMR tube, mix the silane solution with a specific amount of water (and catalyst, if desired, such as an acid or base). The water-to-silane molar ratio is a critical parameter.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the NMR spectrometer.
-
Acquire a series of 29Si NMR spectra at regular time intervals. Use a sufficient relaxation delay to ensure quantitative results.
-
-
Data Analysis:
-
Identify the 29Si NMR signals corresponding to the starting methoxysilane, the hydrolyzed silanol intermediate (dimethylphenylsilanol), and various condensation products (disiloxanes, trisiloxanes, etc.).
-
Integrate the signals to determine the relative concentrations of each species over time.
-
Plot the concentration of the starting material versus time to determine the hydrolysis rate constant.
-
4.3. Hydrosilylation of an Alkene
Hydrosilylation is the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. Since this compound does not have a Si-H bond, a related compound, dimethylphenylsilane, is used here as an example to illustrate the role of the phenyl group in this type of reaction.
-
Reaction:
-
(CH₃)₂(C₆H₅)SiH + R-CH=CH₂ → (CH₃)₂(C₆H₅)Si-CH₂-CH₂-R (linear product) or (CH₃)₂(C₆H₅)Si-CH(CH₃)-R (branched product)
-
-
Procedure (General):
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene (e.g., 1-octene) and a catalytic amount of a hydrosilylation catalyst (e.g., Karstedt's catalyst) in a dry, aprotic solvent (e.g., toluene).
-
Slowly add dimethylphenylsilane to the mixture at a controlled temperature.
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, remove the solvent under reduced pressure and purify the product by distillation or chromatography.
-
Visualizing Reaction Pathways and Influences
Graphviz diagrams can be used to visualize the complex interplay of factors governing the reactivity of this compound.
Caption: Mechanism of Hydrolysis and Condensation.
Caption: Influence of the Phenyl Group on Reactivity.
Conclusion
The phenyl group in this compound exerts a profound influence on its reactivity through a combination of electronic and steric effects. Its electron-withdrawing nature enhances the electrophilicity of the silicon atom, while its steric bulk modulates the accessibility of the reactive center. These competing factors lead to a nuanced reactivity profile that differs significantly from that of simple alkylmethoxysilanes. A thorough understanding of these principles is paramount for researchers and professionals in designing and controlling reactions involving this important class of organosilicon compounds for applications in drug development and materials science.
References
The Thermal Stability and Decomposition of Methoxydimethyl(phenyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxydimethyl(phenyl)silane is a versatile organosilicon compound with applications spanning materials science and organic synthesis. Its thermal stability is a critical parameter influencing its utility in high-temperature applications and its shelf-life under various storage conditions. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for the compound and its structural analogs. This document details the physicochemical properties, thermal decomposition characteristics of related phenylsilanes, and outlines the experimental protocols for assessing thermal stability. Furthermore, a proposed decomposition pathway is visualized to provide a deeper understanding of the degradation mechanism.
Introduction
This compound, a member of the alkoxysilane family, is characterized by the presence of a phenyl group and a methoxy group attached to a central silicon atom, which is also bonded to two methyl groups. This unique structure imparts a balance of organic and inorganic characteristics, making it a valuable precursor in the synthesis of silicones, a coupling agent, and a surface modifying agent. The thermal behavior of this compound is of paramount importance for its practical applications, as it dictates the operational temperature limits and potential degradation products. While specific thermal decomposition data for this compound is not extensively available in public literature, an analysis of closely related phenylsilanes provides significant insights into its expected thermal stability and decomposition pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various physical and chemical processes.
| Property | Value |
| CAS Number | 17881-88-8 |
| Molecular Formula | C₉H₁₄OSi |
| Molecular Weight | 166.30 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >95.0% (GC) |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
| Storage Conditions | Store under inert gas; moisture sensitive |
Thermal Decomposition of Phenylsilanes
Detailed kinetic studies on the thermal decomposition of a series of phenylsilanes have been conducted, providing a framework for understanding the thermal behavior of this compound. The primary decomposition of these compounds often involves the cleavage of the silicon-phenyl bond. The kinetic data for the pyrolysis of related phenylsilanes are summarized in Table 2.
| Compound | Temperature Range (°C) | Activation Energy (kcal/mol) | Frequency Factor (liter/mole·min) | Reaction Order |
| Monophenylsilane | 342 - 389 | 36.9 | 10¹⁰·⁷ | 2 |
| Diphenylsilane | 385 - 425 | 45.9 | 10¹⁴·⁷ | 2 |
| Triphenylsilane | Not specified | Higher than diphenylsilane | Higher than diphenylsilane | 2 |
| Tetraphenylsilane | Not specified | Not specified | Not specified | Free-radical |
Data sourced from studies on phenylhydrosilanes and tetraphenylsilane.
The pyrolysis of phenylhydrosilanes (monophenyl-, diphenyl-, and triphenylsilane) is typically a second-order reaction, suggesting a bimolecular decomposition mechanism. In contrast, tetraphenylsilane decomposes via a free-radical mechanism. The increasing activation energy with a higher number of phenyl groups indicates enhanced thermal stability.
Experimental Protocols for Thermal Analysis
The thermal stability of organosilicon compounds is primarily investigated using thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) for evolved gas analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining versus temperature.
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, which corresponds to the temperature at which significant mass loss begins. The temperatures at which 5%, 10%, and 50% mass loss occur are also often reported.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of the sample.
Methodology:
-
TGA Setup: The TGA experiment is performed as described above.
-
Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the ion source of a mass spectrometer via a heated capillary transfer line.
-
Mass Spectrometry: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the fragments of the evolved molecules.
-
Data Correlation: The mass spectral data is correlated with the TGA data to identify the decomposition products at specific temperatures.
Proposed Thermal Decomposition Pathway
Based on the known decomposition mechanisms of phenylsilanes and the structure of this compound, a plausible thermal decomposition pathway can be proposed. The initiation step is likely the homolytic cleavage of the Si-C(phenyl) bond, which is generally the weakest bond in such molecules.
Caption: Proposed free-radical decomposition pathway of this compound.
Experimental Workflow Visualization
The general workflow for the thermal analysis of this compound is depicted below.
Caption: General experimental workflow for TGA and TGA-MS analysis.
Conclusion
This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While specific quantitative kinetic data for this compound remains elusive, the analysis of related phenylsilanes provides a robust framework for predicting its thermal behavior. The provided experimental protocols for TGA and TGA-MS offer a clear methodology for researchers to conduct their own thermal stability assessments. The proposed decomposition pathway, initiated by Si-phenyl bond cleavage, serves as a valuable model for understanding the degradation products and mechanisms. Further experimental studies are warranted to precisely quantify the thermal decomposition kinetics and validate the proposed degradation pathways for this compound.
The Versatile Precursor: A Technical Guide to Methoxydimethyl(phenyl)silane in Organosilicon Chemistry
For Immediate Release
[City, State] – [Date] – Methoxydimethyl(phenyl)silane is a key organosilicon compound that serves as a versatile precursor in the synthesis of a wide array of more complex organosilicon molecules and materials. This technical guide provides an in-depth overview of its properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of established experimental protocols and quantitative data to facilitate its use in advanced chemical synthesis.
Physicochemical Properties
This compound is a colorless liquid characterized by its unique combination of a reactive methoxy group and the steric and electronic influence of a phenyl group attached to the silicon atom. These features make it a valuable building block in organic and materials chemistry. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄OSi | [1][2] |
| Molecular Weight | 166.30 g/mol | [1][2] |
| CAS Number | 17881-88-8 | [1][2] |
| Physical State | Liquid | [1] |
| Color | Colorless | [1] |
| Boiling Point | 82 °C at 28 mmHg | [3] |
| Density | 0.95 g/mL | [1] |
| Refractive Index | 1.49 | [1] |
| Purity (typical) | >95.0% (GC) | [1] |
| Sensitivity | Moisture sensitive | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of its chloro-precursor, chlorodimethyl(phenyl)silane.
Experimental Protocol: Synthesis of Chlorodimethyl(phenyl)silane
A robust and high-yield synthesis of chlorodimethyl(phenyl)silane has been well-documented in Organic Syntheses, a testament to its reliability and scalability.[4] The procedure involves the reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide.
Table 2: Experimental Protocol for the Synthesis of Chlorodimethyl(phenyl)silane
| Step | Procedure | Reagents and Conditions | Observations | Yield |
| 1 | A flame-dried 1-L three-necked round-bottomed flask is charged with dichloro(N,N,N',N'-tetramethylethylenediamine)zinc and purged with argon. | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) | - | - |
| 2 | Anhydrous 1,4-dioxane is added, followed by chloro(chloromethyl)dimethylsilane at 23 °C. The mixture is then cooled in an ice/water bath. | 1,4-Dioxane (240 mL), Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) | - | - |
| 3 | Phenylmagnesium bromide solution is added dropwise over 30 minutes with cooling. | Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol, 1.2 equiv) | Immediate formation of white salts and a gentle exothermic reaction. | - |
| 4 | The reaction mixture is stirred for an additional 2 hours at ambient temperature. | - | - | - |
| 5 | The reaction is quenched with ice-cold saturated aqueous ammonium chloride solution. | Saturated aqueous NH₄Cl (150 mL) | - | - |
| 6 | The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. | Ethyl acetate (25 mL + 3 x 50 mL), Brine (50 mL), Anhydrous Na₂SO₄ (25 g) | - | - |
| 7 | The crude product is purified by vacuum distillation. | 23 mmHg, 115 °C | A forerun is collected and discarded before the main fraction. | 80-81% |
Experimental Protocol: Synthesis of this compound from Chlorodimethyl(phenyl)silane
Table 3: Generalized Protocol for the Synthesis of this compound
| Step | Procedure | Reagents and Conditions | Observations | Expected Yield |
| 1 | A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere. | Sodium (1.05 eq.), Anhydrous Methanol | Evolution of hydrogen gas. | - |
| 2 | The solution of sodium methoxide is cooled in an ice bath. | - | - | - |
| 3 | Chlorodimethyl(phenyl)silane is added dropwise to the cooled sodium methoxide solution. | Chlorodimethyl(phenyl)silane (1.0 eq.) | Formation of a white precipitate (NaCl). | - |
| 4 | The reaction mixture is allowed to warm to room temperature and stirred for several hours. | - | - | - |
| 5 | The solvent (methanol) is removed under reduced pressure. | - | - | - |
| 6 | The residue is suspended in a non-polar solvent (e.g., diethyl ether or hexane) and filtered to remove the sodium chloride precipitate. | - | - | - |
| 7 | The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation. | - | - | High (>90%) |
Chemical Reactivity and Applications as a Precursor
This compound is a valuable precursor due to the reactivity of the Si-OMe bond, which can undergo hydrolysis and condensation, and its utility in cross-coupling reactions.
Hydrolysis and Condensation: Formation of Siloxanes
In the presence of water, this compound undergoes hydrolysis to form the corresponding silanol, dimethyl(phenyl)silanol. This silanol is often an intermediate that can then undergo condensation with itself or other silanols to form siloxane bonds (Si-O-Si). This reactivity is fundamental to the formation of silicone polymers and for its use in sol-gel processes.[6][7] The general mechanism is outlined below.
The kinetics of alkoxysilane hydrolysis and condensation are influenced by factors such as pH, water concentration, and the steric and electronic nature of the substituents on the silicon atom.[7][8][9]
Cross-Coupling Reactions
Organosilicon compounds, including those derived from this compound, are effective partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[10] In these reactions, the organosilane is activated, typically by a fluoride source or a base, to facilitate transmetalation to the palladium center, which then undergoes reductive elimination to form a new carbon-carbon bond. This methodology is a powerful tool for the synthesis of biaryls and other complex organic molecules.
Table 4: Example of a Palladium-Catalyzed Hiyama Cross-Coupling
| Reactants | Catalyst | Activator/Solvent | Conditions | Product | Yield | Reference |
| Phenyltrimethoxysilane, Aryl Halides | PdCl₂ | TBAF·3H₂O, Toluene | 100 °C, 10 h | Biaryls | High | [11] |
Preparation of Polysiloxanes
This compound can be used in conjunction with other alkoxysilanes, such as methyltrimethoxysilane and diphenyldimethoxysilane, to prepare methoxy-terminated methylphenyl polysiloxane resins.[12] These resins find applications in coatings and adhesives due to their thermal stability and tunable properties based on the monomer composition. The synthesis involves a co-hydrolysis and condensation process, typically catalyzed by an acid.
Applications in Drug Development and Organic Synthesis
While direct applications of this compound in final drug molecules are not widely reported, its role as a precursor and building block in organic synthesis is significant. The ability to introduce a dimethyl(phenyl)silyl group can be utilized for:
-
Protecting Groups: Silyl ethers are common protecting groups for alcohols in multi-step organic syntheses due to their stability and ease of cleavage under specific conditions.[13]
-
Synthesis of Complex Molecules: The C-C bond-forming reactions, such as the Hiyama coupling, enabled by organosilanes are crucial in the synthesis of complex molecular architectures found in natural products and pharmaceuticals.[14]
-
Precursor to other Organosilicon Reagents: this compound can be converted to other valuable reagents, such as silylboronates, which are then used in further synthetic transformations.[14]
Spectroscopic Data
The structural confirmation of this compound and its reaction products relies on standard spectroscopic techniques.
Table 5: Key Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the phenyl protons, the two methyl groups attached to silicon, and the methoxy group protons. | [14][15] |
| ¹³C NMR | Resonances for the phenyl carbons, the methyl carbons, and the methoxy carbon. | [16] |
| IR Spectroscopy | Characteristic absorptions for Si-O-C, Si-CH₃, and phenyl group vibrations. | [4] |
| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern. | [2] |
Conclusion
This compound is a cornerstone precursor in organosilicon chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its methoxy group, makes it an indispensable tool for the creation of advanced materials and complex organic molecules. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound.
Disclaimer: The experimental protocols described are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.
References
- 1. labproinc.com [labproinc.com]
- 2. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy Chlorodimethylphenylsilane | 768-33-2 [smolecule.com]
- 6. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 9. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. CN109232894B - Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application - Google Patents [patents.google.com]
- 13. fishersci.ca [fishersci.ca]
- 14. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
Unlocking New Chemical Frontiers: A Technical Guide to Novel Reactions with Methoxydimethyl(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxydimethyl(phenyl)silane is a versatile organosilicon compound that is increasingly finding application in a diverse array of chemical transformations. Its unique combination of a reactive methoxy group, two methyl substituents, and a phenyl group on the silicon atom imparts a balance of reactivity, stability, and steric influence that enables its participation in a variety of established and, more recently, novel chemical reactions. Traditionally used in the synthesis of silicone polymers and as a surface modifying agent, recent research has unveiled its potential in sophisticated catalytic processes, including cross-coupling, hydrosilylation, and photoredox-mediated transformations. This technical guide provides an in-depth exploration of these novel reactions, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to empower researchers in leveraging the unique reactivity of this compound for advanced synthesis and drug development.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the nature of the silicon-carbon and silicon-oxygen bonds. The methoxy group is susceptible to hydrolysis, forming a reactive silanol (Si-OH) which can then undergo condensation to form siloxane (Si-O-Si) linkages. This property is fundamental to its use in materials science.[1] For novel organic transformations, the phenyl group attached to the silicon is key. This Si-Ph bond can be activated under various catalytic conditions to participate in cross-coupling reactions. Furthermore, while not containing a Si-H bond itself, related phenylsilanes are effective hydride donors in hydrosilylation reactions, a field where this compound's derivatives and its role as a precursor are of significant interest.
Novel Reaction Domains
Recent advancements have highlighted the utility of this compound and its close analogs in several cutting-edge areas of synthetic chemistry.
Palladium-Catalyzed Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst.[2] While initially developed with organohalosilanes, the use of more stable and easier to handle organoalkoxysilanes like trimethoxy(phenyl)silane has broadened the scope and applicability of this reaction.[2][3] this compound is expected to exhibit similar reactivity. The reaction typically requires an activator, such as a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center.
A variety of palladium catalysts, including both homogeneous and heterogeneous systems, have been shown to be effective.[3] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and substrate scope.
Experimental Workflow for Hiyama Cross-Coupling
Caption: General workflow for a palladium-catalyzed Hiyama cross-coupling reaction.
Quantitative Data for Hiyama Cross-Coupling of Phenyl(trimethoxy)silane with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd NNC-pincer complex (5 ppm) | KF (3 equiv.) | Propylene glycol | 100 | >95 | [3] |
| 2 | Bromobenzene | GO-Pd (5 mg/mmol) | NaOH | Acetonitrile | 80 | >90 | [3] |
| 3 | Iodobenzene | Pd NPs (0.2 mol%) | NaOH (3 equiv.) | Ethylene glycol | 100 | >95 | [3] |
| 4 | 4-Iodoanisole | Pd(OAc)2 (3) / DABCO (6) | TBAF | Dioxane | 80 | 100 | [2] |
| 5 | 4-Chloroanisole | Pd(OAc)2 (2.5) / XPhos (5) | TBAF (2.5 equiv.) | t-BuOH | 60 | 71 | [4] |
| 6 | Methyl 3-chlorobenzoate | Pd(OAc)2 (2.5) / XPhos (5) | TBAF (2.5 equiv.) | t-BuOH | 60 | 98 | [4] |
Detailed Experimental Protocol: Hiyama Cross-Coupling of 4-Bromoanisole with Phenyl(trimethoxy)silane
This protocol is adapted from procedures for closely related silanes and catalysts.[2][3]
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenyl(trimethoxy)silane (1.2 mmol, 238 mg, 0.24 mL)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 4.5 mg)
-
Tricyclohexylphosphine (PCy3, 0.04 mmol, 11.2 mg)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.5 mL, 1.5 mmol)
-
Anhydrous dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)2 (4.5 mg) and PCy3 (11.2 mg).
-
Add anhydrous dioxane (2 mL) and stir for 10 minutes at room temperature.
-
Add 4-bromoanisole (187 mg) and phenyl(trimethoxy)silane (0.24 mL).
-
Add the TBAF solution (1.5 mL) dropwise.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
-
Photoredox-Catalyzed para-Silylation of Arenes
A truly novel application of phenyl silane derivatives is in the photoredox-catalyzed C-H silylation of arenes.[5] This reaction avoids the need for pre-functionalized arenes (like halides) and instead directly couples a silyl group to an aromatic C-H bond with high regioselectivity. The mechanism involves the generation of a silyl radical from a silyl precursor, which then couples with a radical cation of the arene substrate, generated by the photocatalyst.[5] While the initial report uses dimethyl(phenyl)(phenylselanyl)silane, this precursor is synthesized from chlorodimethyl(phenyl)silane, a close relative of this compound, highlighting a clear pathway to utilizing this chemistry.
Proposed Catalytic Cycle for Photoredox Silylation
Caption: Proposed mechanism for photocatalytic para-silylation of arenes.
Quantitative Data for Photoredox p-Silylation of Arenes
| Entry | Arene | Product | Yield (%) | Reference |
| 1 | Anisole | 4-(Dimethyl(phenyl)silyl)anisole | 85 | [5][6] |
| 2 | 1,3-Dimethoxybenzene | 2,4-Dimethoxy-1-(dimethyl(phenyl)silyl)benzene | 92 | [5][6] |
| 3 | N,N-Dimethylaniline | 4-(Dimethyl(phenyl)silyl)-N,N-dimethylaniline | 88 | [5][6] |
| 4 | Toluene | 1-(Dimethyl(phenyl)silyl)-4-methylbenzene | 75 | [5][6] |
| 5 | Biphenyl | 4'-(Dimethyl(phenyl)silyl)-[1,1'-biphenyl] | 80 | [5][6] |
Detailed Experimental Protocol: Photoredox p-Silylation of Anisole
This protocol is based on the general procedure reported for the photocatalytic silylation of arenes.[6]
-
Materials:
-
Dimethyl(phenyl)(phenylselanyl)silane (1.2 mmol, 367 mg) - Note: This precursor would first need to be synthesized from a chlorosilane or similar starting material.
-
Anisole (1.0 mmol, 108 mg, 0.11 mL)
-
9,10-Dimethoxyanthracene (DMA) (0.15 mmol, 36 mg)
-
Anhydrous acetonitrile (290 mL)
-
-
Procedure:
-
In a quartz reaction vessel, dissolve dimethyl(phenyl)(phenylselanyl)silane (367 mg), anisole (0.11 mL), and DMA (36 mg) in anhydrous acetonitrile (290 mL).
-
De-gas the solution by bubbling with argon for 30 minutes.
-
Seal the vessel and place it in a photoreactor equipped with a visible light source (e.g., λ = 410 nm).
-
Irradiate the mixture with stirring for 18-24 hours at room temperature. Monitor the reaction by TLC or GC-MS for the consumption of the silyl precursor.
-
Upon completion, remove the solvent under reduced pressure.
-
Re-dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(dimethyl(phenyl)silyl)anisole.
-
Asymmetric Hydrosilylation
Asymmetric hydrosilylation, the addition of a Si-H bond across a prochiral double bond, is a powerful method for producing chiral alcohols after an oxidative workup. Palladium complexes with chiral monophosphine ligands, such as MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl), have shown exceptional enantioselectivity in the hydrosilylation of styrenes and other olefins.[7][8][9] While these reactions often employ trichlorosilane, the catalytic systems developed are of high relevance for this compound, which can be a precursor to hydrosilanes or where its derivatives could be employed. The key to high enantioselectivity is the design of the chiral ligand that coordinates to the palladium center, creating a chiral environment for the catalytic transformation.[7]
Quantitative Data for Palladium-Catalyzed Asymmetric Hydrosilylation of Styrenes
| Entry | Olefin | Chiral Ligand | Silane | Enantiomeric Excess (ee, %) | Reference |
| 1 | Styrene | (R)-MeO-MOP | HSiCl3 | 96 (S) | [7][9] |
| 2 | 4-Methylstyrene | (R)-MeO-MOP | HSiCl3 | 96 (S) | [7] |
| 3 | 4-Methoxystyrene | (R)-MeO-MOP | HSiCl3 | 95 (S) | [7] |
| 4 | 2-Vinylnaphthalene | (R)-MeO-MOP | HSiCl3 | 95 (S) | [7] |
| 5 | Styrene | (R)-2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphino-1,1'-binaphthyl | HSiCl3 | 98 (S) | [7] |
Conclusion and Future Outlook
This compound is emerging from its traditional roles in polymer and materials chemistry to become a valuable reagent in modern organic synthesis. The novel reactions highlighted in this guide—palladium-catalyzed Hiyama cross-coupling and photoredox-mediated C-H silylation—demonstrate its potential for constructing complex molecular architectures under increasingly mild and selective conditions. The principles of asymmetric hydrosilylation further suggest avenues for its use in chiral synthesis. As catalysis continues to evolve, the unique properties of this compound will undoubtedly be harnessed in new and innovative ways, particularly in the fields of drug discovery and fine chemical synthesis where the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is paramount. Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable and economical catalyst systems, and exploring new modes of reactivity for this versatile organosilane.
References
- 1. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Silylation of Arenes via Organic Photoredox Catalysis: Use of p-Silylated Arenes for Exclusive o-Silylation, o-Acylation, and o-Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Hydrosilylation of 1-Alkenes Catalyzed by Palladium-MOP | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Methoxydimethyl(phenyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica nanoparticles (SNPs) is a critical step in tailoring their properties for a wide range of applications, including drug delivery, diagnostics, and as reinforcing agents in composites. The introduction of phenyl groups onto the SNP surface using methoxydimethyl(phenyl)silane increases hydrophobicity, which can enhance the loading of hydrophobic drugs and improve dispersion in non-polar solvents and polymer matrices. This document provides detailed protocols for the synthesis of silica nanoparticles, their subsequent surface modification with this compound, and comprehensive characterization methods.
Key Applications
The phenyl-functionalized silica nanoparticles can be utilized in various fields:
-
Drug Delivery: The hydrophobic surface can improve the loading capacity and control the release of poorly water-soluble drugs. Porous silica nanoparticles are particularly promising for drug delivery applications.[1][2]
-
Biomedical Imaging: Functionalized silica nanoparticles can be used as contrast agents.
-
Composite Materials: Improved dispersion in polymer matrices enhances the mechanical and thermal properties of composites.
-
Chromatography: Phenyl-modified silica is a common stationary phase in reverse-phase chromatography.
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
While stirring vigorously, add TEOS dropwise to the solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles repeatedly with ethanol to remove any unreacted reagents. This is typically done by resuspending the pellet in fresh ethanol followed by centrifugation.
-
After the final wash, resuspend the purified silica nanoparticles in ethanol to form a stable colloidal suspension.
Surface Modification with this compound
This protocol details the post-synthesis grafting of phenyl groups onto the surface of the prepared silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (from Protocol 1)
-
This compound
-
Toluene (anhydrous)
Procedure:
-
Transfer a known amount of the silica nanoparticle suspension to a round-bottom flask.
-
Add anhydrous toluene to the suspension.
-
Add the desired amount of this compound to the stirred suspension. The amount can be varied to control the degree of surface coverage.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere to ensure an inert environment.[3]
-
After the reaction, cool the mixture to room temperature.
-
Collect the surface-modified nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane and by-products.
-
Dry the final product in a vacuum oven.
Characterization of Phenyl-Modified Silica Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to qualitatively confirm the presence of phenyl groups on the silica surface.
Procedure:
-
Acquire FTIR spectra of both unmodified and phenyl-modified silica nanoparticles.
-
Look for the characteristic peaks of the phenyl group (e.g., C-H stretching of the aromatic ring) and the decrease in the intensity of the silanol (Si-OH) peak on the modified nanoparticles.
Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material (phenyl groups) grafted onto the silica surface.[3]
Procedure:
-
Heat a known mass of the dried nanoparticles in a TGA instrument from room temperature to 800°C under a nitrogen or air atmosphere.
-
The weight loss corresponding to the decomposition of the organic phenyl groups is used to calculate the grafting density.
Contact Angle Measurement
The change in the contact angle of a water droplet on a surface coated with the nanoparticles indicates the change in hydrophobicity.
Procedure:
-
Prepare a thin, uniform film of the unmodified and modified silica nanoparticles on a glass slide.
-
Place a droplet of deionized water on the surface of the film.
-
Measure the contact angle between the water droplet and the surface. An increase in the contact angle after modification indicates increased hydrophobicity.[4]
Zeta Potential Measurement
Zeta potential measurements are used to assess the surface charge of the nanoparticles in a colloidal suspension, which is an indicator of colloidal stability.
Procedure:
-
Disperse the nanoparticles in deionized water or a buffer at a specific pH.
-
Measure the zeta potential using a suitable instrument. A change in zeta potential after modification confirms the alteration of the surface chemistry.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of unmodified and phenyl-modified silica nanoparticles.
| Parameter | Unmodified Silica Nanoparticles | Phenyl-Modified Silica Nanoparticles | Reference |
| Contact Angle | ~25° | > 100° | [4] |
| Zeta Potential (pH 7) | -30 to -50 mV | -15 to -25 mV | [5] |
| Parameter | Description | Typical Values | Reference |
| Grafting Density | Amount of silane per unit surface area of silica | Varies with reaction conditions | [3] |
| Drug Loading Capacity (for hydrophobic drugs) | The weight percentage of the loaded drug relative to the nanoparticle | Can be significantly increased after modification | [6][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, surface modification, and characterization of phenyl-functionalized silica nanoparticles.
Conceptual Diagram of Surface Modification
Caption: Conceptual diagram illustrating the change in surface chemistry of a silica nanoparticle after modification with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mesoporous Silica Nanoparticles as Drug Delivery Systems [mdpi.com]
- 3. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH- and temperature-responsive radially porous silica nanoparticles with high-capacity drug loading for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Methoxydimethyl(phenyl)silane as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxydimethyl(phenyl)silane as a coupling agent to enhance the properties of polymer composites. Detailed protocols for filler treatment and composite fabrication are included to facilitate experimental work.
Introduction to this compound as a Coupling Agent
This compound is an organosilane that acts as a molecular bridge at the interface between an inorganic filler and an organic polymer matrix. Its bifunctional nature allows it to chemically bond with both materials, leading to significant improvements in the mechanical, thermal, and chemical resistance properties of the resulting composite material. The phenyl group in the molecule enhances thermal stability and compatibility with aromatic polymer systems, while the methoxy group provides the reactive site for bonding to inorganic fillers.
The efficacy of a silane coupling agent is rooted in its dual reactivity. The methoxy groups hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica, alumina, and clays, forming strong, covalent siloxane bonds (-Si-O-Filler). Simultaneously, the organic part of the silane interacts with the polymer matrix, creating a durable chemical link between the filler surface and the polymer chains.
Performance Enhancements in Polymer Composites
| Property Enhanced | Improvement Range | Polymer Matrix Example | Filler Example |
| Tensile Strength | 15 - 50% | Polypropylene (PP) | Alumina (Al2O3) |
| Elongation at Break | 10 - 30% | Polypropylene (PP) | Alumina (Al2O3) |
| Volume Resistivity | Increase by order of magnitude | Polypropylene (PP) | Alumina (Al2O3) |
| Thermal Conductivity | 5 - 15% | Polypropylene (PP) | Alumina (Al2O3) |
| Melt Flow Rate | 10 - 25% | Polypropylene (PP) | Alumina (Al2O3) |
Note: The data presented is a summary of typical improvements observed in literature for a closely related silane and may vary based on the specific formulation and processing parameters.
Reaction Mechanism
The function of this compound as a coupling agent involves a two-step reaction mechanism: hydrolysis and condensation. First, the methoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming stable siloxane bonds. The organic groups of the silane then interact with the polymer matrix during composite processing.
Experimental Protocols
The following protocols provide a general framework for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of polymer composites.
Protocol 1: Surface Treatment of Inorganic Filler
This protocol outlines a standard procedure for the surface modification of fillers like silica or alumina.
Materials:
-
Inorganic filler (e.g., silica powder, alumina)
-
This compound
-
Ethanol/Water solution (95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Mechanical stirrer or ultrasonic bath
-
Oven
-
Filtration apparatus or rotary evaporator
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water. Cool to room temperature in a desiccator before use.
-
Silane Solution Preparation: Prepare a 1-2% by weight solution of this compound in the ethanol/water mixture.
-
pH Adjustment: Adjust the pH of the silane solution to 4.5-5.5 using a small amount of acetic acid. This promotes the hydrolysis of the methoxy groups.
-
Hydrolysis: Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane.
-
Filler Treatment: Disperse the dried filler powder into the hydrolyzed silane solution with vigorous stirring. The amount of silane is typically 0.5-2.0% of the filler weight.
-
Coating: Continue stirring or sonicate the suspension for 1-2 hours to ensure a uniform coating of the filler particles.
-
Solvent Removal: Remove the solvent by filtration or evaporation under reduced pressure.
-
Drying: Dry the treated filler in an oven at 80-100°C for 2-4 hours to complete the condensation reaction and remove any remaining solvent and by-products.
Protocol 2: Polymer Composite Fabrication
This protocol describes a general melt-mixing method for fabricating polymer composites with the silane-treated filler.
Materials:
-
Silane-treated inorganic filler (from Protocol 1)
-
Thermoplastic polymer pellets (e.g., Polypropylene, Polyethylene)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Mechanical testing equipment (e.g., universal testing machine)
Procedure:
-
Premixing: Dry-blend the silane-treated filler and polymer pellets in the desired weight ratio.
-
Melt Compounding: Feed the mixture into a twin-screw extruder. The processing temperature profile should be set according to the polymer's specifications. The screw speed and feed rate should be optimized to ensure good dispersion of the filler.
-
Pelletizing: Extrude the molten composite into strands and cool them in a water bath. Pelletize the strands into composite pellets.
-
Drying: Dry the composite pellets in an oven at a temperature appropriate for the polymer to remove any absorbed moisture before further processing.
-
Specimen Fabrication:
-
Injection Molding: Use an injection molding machine to produce standardized test specimens (e.g., for tensile, flexural, and impact testing) from the composite pellets.
-
Compression Molding: Alternatively, place a specific amount of the composite pellets into a mold and use a compression molder at the appropriate temperature and pressure to form sheets or test specimens.
-
-
Characterization: Perform mechanical and thermal analyses on the fabricated specimens according to standard testing methods (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, and thermogravimetric analysis (TGA) for thermal stability).
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for preparing and testing polymer composites with this compound as a coupling agent.
Conclusion
This compound is a promising coupling agent for improving the performance of polymer composites. By forming a stable interfacial layer between the inorganic filler and the polymer matrix, it can significantly enhance the mechanical and thermal properties of the final material. The protocols provided herein offer a starting point for researchers to explore the potential of this coupling agent in their specific composite systems. Optimization of the silane concentration and processing conditions is recommended to achieve the best performance for a given application.
Application Notes and Protocol for Treating Glass Surfaces with Methoxydimethyl(phenyl)silane for Improved Polymer Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass surfaces is a critical step in numerous scientific and biomedical applications, including microarrays, cell culture, and the development of composite materials. Effective surface modification enhances the adhesion of polymeric materials to the inherently inert glass surface. This document provides a detailed protocol for the treatment of glass surfaces with Methoxydimethyl(phenyl)silane, a silane coupling agent designed to improve the interfacial bonding between glass substrates and various polymers.
The mechanism of action involves the hydrolysis of the methoxy groups of the silane in the presence of trace water, leading to the formation of reactive silanol groups. These silanol groups then condense with the hydroxyl groups present on a cleaned glass surface, forming stable covalent siloxane (Si-O-Si) bonds. The phenyl group of the this compound molecule remains oriented away from the surface, altering the surface energy and providing a more compatible interface for the adhesion of polymeric coatings and materials.[1][2] This treatment transforms the hydrophilic glass surface into a more hydrophobic and organophilic one, promoting stronger and more durable adhesion with a variety of polymers.
Materials and Equipment
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (>95% purity)
-
Anhydrous Toluene (or other suitable anhydrous solvent like ethanol)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Detergent solution (e.g., 2% solution of a laboratory-grade, non-ionic detergent)
-
Nitrogen gas (high purity, for drying)
Equipment:
-
Fume hood
-
Ultrasonic bath
-
Oven (capable of maintaining 110-120°C)
-
Glass staining jars or beakers
-
Pipettes and appropriate safety bulbs
-
Magnetic stirrer and stir bars
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
Experimental Protocols
A meticulous cleaning and activation of the glass surface is paramount for achieving a uniform and durable silane layer. The following protocols outline the necessary steps from cleaning to the final silanization treatment.
Protocol 1: Glass Substrate Cleaning and Activation
Thorough cleaning of the glass surface is essential to remove organic and inorganic contaminants and to ensure a high density of surface hydroxyl groups for reaction with the silane.
-
Initial Wash: Submerge the glass substrates in a beaker containing a detergent solution.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes to dislodge contaminants.
-
Rinsing: Rinse the substrates thoroughly with deionized water (3-5 times).
-
Solvent Wash: Sequentially wash the substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic residues.
-
Final Rinse: Rinse again thoroughly with deionized water.
-
Surface Activation: For enhanced activation of surface silanol groups, immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes under a fume hood. Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. An alternative and safer activation method is to use a plasma cleaner (oxygen plasma) for 5-10 minutes.
-
Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry them under a stream of high-purity nitrogen gas.
-
Oven Drying: Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure complete removal of adsorbed water before silanization.
Protocol 2: Solution-Based Silanization with this compound
This protocol describes the deposition of this compound from a solution phase. All steps involving the silane should be performed in a fume hood.
-
Prepare Silanization Solution: In a clean, dry glass container under a nitrogen atmosphere (if possible, to minimize moisture), prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.
-
Hydrolysis (Optional but Recommended): To pre-hydrolyze the silane, a very small, controlled amount of water can be added to the solution (e.g., a 95:5 solvent to water ratio before adding the silane). Stir the solution for 1-2 hours to allow for the formation of silanol groups.
-
Substrate Immersion: Immerse the cleaned and dried glass substrates into the silanization solution. Ensure the entire surface to be treated is covered.
-
Incubation: Cover the container to prevent solvent evaporation and incubate for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Curing: Place the silanized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the glass surface and removes any residual solvent.
-
Final Steps: Allow the substrates to cool to room temperature before use. The treated surfaces are now ready for polymer application.
Data Presentation
| Surface Treatment | Polymer | Adhesion Force (nN) | Water Contact Angle (°) | Reference |
| Untreated Glass | Polystyrene (PS) | 7 | ~10-30 | [3] |
| Aminopropylsilane (APS) Treated | Polystyrene (PS) | 39 | ~60-70 | [3] |
| Glycidoxypropylsilane (GPS) Treated | Polypropylene (PP) | 17 | ~40-50 | [3] |
| Vinylsilane (VS) Treated | Polypropylene (PP) | 38 | ~80-90 | [3] |
| Phenyl-containing Silane (Expected) | Various Polymers | Increased | Increased | N/A |
Note: The adhesion forces were measured using contact-mode Atomic Force Microscopy (AFM). The contact angles are typical values and can vary based on the specific cleaning and silanization protocol.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the protocol for treating glass surfaces with this compound.
Caption: Workflow for glass surface treatment with this compound.
Signaling Pathway: Silanization Mechanism
The diagram below illustrates the chemical pathway of this compound reacting with a hydroxylated glass surface.
Caption: Chemical pathway of glass silanization with this compound.
References
Application of Methoxydimethyl(phenyl)silane in the Synthesis of Phenyl Silicone Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of phenyl silicone resins utilizing methoxydimethyl(phenyl)silane as a key precursor. Phenyl silicone resins are a class of polymers known for their excellent thermal stability, oxidation resistance, and high refractive index, making them suitable for a wide range of applications, including high-performance coatings, encapsulants for electronics, and as components in drug delivery systems. The introduction of phenyl groups into the siloxane backbone enhances the material's properties compared to standard methyl silicones. While specific literature detailing the use of this compound is limited, this document provides a representative protocol adapted from established methods for similar phenylalkoxysilanes. The synthesis primarily involves the hydrolysis and subsequent condensation of the silane monomer.
Introduction
Phenyl silicone resins are characterized by a three-dimensional network structure of siloxane bonds (Si-O-Si) with phenyl groups attached to the silicon atoms. These phenyl moieties impart several desirable properties to the resin, including increased thermal stability, improved compatibility with organic polymers, and a higher refractive index.[1][2] The synthesis of these resins is typically achieved through the hydrolysis and condensation of phenyl-containing alkoxysilanes or chlorosilanes.[2]
This compound serves as a difunctional (D) unit in the silicone polymer structure, contributing to the formation of linear chains and influencing the flexibility of the final resin. It can be co-polymerized with trifunctional (T) or tetrafunctional (Q) silanes to create cross-linked networks with tailored properties. The general reaction involves the hydrolysis of the methoxy groups to form reactive silanols (Si-OH), which then undergo condensation to form the stable siloxane backbone.[3]
Key Applications
The unique properties of phenyl silicone resins derived from precursors like this compound make them valuable in various advanced applications:
-
High-Temperature Resistant Coatings: Their excellent thermal and oxidative stability allows their use in protective coatings for industrial equipment, exhaust systems, and ovens.[2]
-
LED Encapsulants: The high refractive index of phenyl silicone resins helps to improve light extraction efficiency in light-emitting diodes (LEDs).
-
Dielectric Materials: Their good electrical insulating properties are beneficial for electronic components.
-
Adhesives and Sealants: Phenyl silicone resins can enhance adhesion between different materials in demanding environments.
-
Biomedical Applications: Their chemical inertness and stability are advantageous for certain applications in the medical field.
Experimental Protocols
Disclaimer: The following protocol is a representative procedure adapted from the synthesis of phenyl silicone resins using the closely related precursor, methylphenyldimethoxysilane, due to the lack of a specific detailed protocol for this compound in the reviewed literature. Researchers should optimize the conditions for their specific application.
Protocol 1: Synthesis of a Linear Phenyl Silicone Resin
This protocol describes the synthesis of a linear phenyl silicone resin primarily composed of repeating dimethylphenylsiloxane units.
Materials:
-
This compound (MDPS)
-
Toluene, anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a magnetic stir bar. Place the flask in the heating mantle.
-
Hydrolysis:
-
Charge the flask with this compound (1 mole equivalent) and toluene (to achieve a 20-30% solution).
-
Begin stirring the solution at room temperature.
-
Prepare a hydrolysis solution of deionized water (1.5 mole equivalents) and a catalytic amount of concentrated HCl (e.g., 0.1% w/w of silane).
-
Slowly add the hydrolysis solution to the stirred silane solution from the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
-
Condensation:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 3-4 hours to promote condensation. Water will be removed azeotropically.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the sodium sulfate.
-
Remove the toluene solvent using a rotary evaporator under reduced pressure to yield the phenyl silicone resin.
-
Data Presentation
The properties of phenyl silicone resins are highly dependent on the specific monomers used and the reaction conditions. The following tables present representative data for phenyl silicone resins synthesized from precursors similar to this compound.
Table 1: Influence of Phenyl Content on Thermal Properties of Silicone Resins
| Phenyl Content (wt%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C in N₂) | Reference |
| 0.88 | -121.29 | 440.5 | [1] |
| 3.17 | -117.71 | 480.0 | [1] |
This data illustrates that increasing the phenyl content generally leads to an increase in both the glass transition temperature and the thermal decomposition temperature.
Table 2: Mechanical and Optical Properties of a Phenyl Silicone Resin (PMDT-4)
| Property | Value | Reference |
| Tensile Strength | 5.06 MPa | |
| Transmittance at 450 nm | 90.8% | |
| 5% Mass Loss Temperature | 437 °C |
This table provides an example of the performance characteristics of a specific methyl phenyl silicone resin.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of phenyl silicone resins via hydrolysis and condensation.
Caption: General workflow for phenyl silicone resin synthesis.
Reaction Mechanism
The core chemical transformations in the synthesis are hydrolysis and condensation, as depicted below.
Caption: Hydrolysis and condensation of this compound.
References
Application Notes and Protocols: Methoxydimethyl(phenyl)silane as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxydimethyl(phenyl)silane is a monofunctional alkoxysilane that serves as a reactive crosslinking agent in the preparation of silicone elastomers. Its unique structure, featuring a methoxy group for reaction and a phenyl group, imparts specific properties to the final cured material. This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of silicone elastomers, particularly for applications requiring high-temperature stability and specific mechanical properties.
The crosslinking process is typically based on a condensation cure mechanism. This involves the hydrolysis of the methoxy group on the silane in the presence of moisture to form a reactive silanol group. This silanol group then condenses with hydroxyl-terminated polydimethylsiloxane (PDMS) chains or other silanol groups, forming stable siloxane (Si-O-Si) bonds. This process results in a three-dimensional network, transforming the liquid polymer into a solid elastomer. The incorporation of the phenyl group can enhance the thermal stability, refractive index, and radiation resistance of the silicone elastomer.
Key Applications
The use of this compound as a crosslinking agent is advantageous in applications such as:
-
High-Performance Sealants and Adhesives: For use in environments with elevated temperatures.
-
Medical Grade Silicones: Where biocompatibility and stability are critical.
-
Optical Encapsulants: Due to the potential for a high refractive index imparted by the phenyl group.
-
Coatings: To improve durability and resistance to environmental degradation.
Experimental Protocols
Materials and Equipment
-
Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS-OH), viscosity ranging from 1,000 to 100,000 cP.
-
Crosslinking Agent: this compound.
-
Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable tin or titanium-based catalysts.
-
Additives (Optional): Fumed silica (for reinforcement), plasticizers, pigments.
-
Solvent (Optional): Toluene or other non-reactive organic solvents for viscosity adjustment.
-
Equipment: Mechanical stirrer, vacuum chamber for degassing, curing oven, tensile tester, Shore durometer, rheometer.
General Protocol for Room Temperature Vulcanizing (RTV) Silicone Elastomer Formulation
This protocol describes a typical procedure for preparing a one-component RTV silicone elastomer.
-
Preparation of the Base Polymer Mixture:
-
In a suitable mixing vessel, combine the hydroxyl-terminated polydimethylsiloxane (PDMS-OH) with any desired fillers, such as fumed silica.
-
Mix at a low speed until a homogeneous dispersion is achieved. To ensure proper dispersion of fillers, a high-shear mixer may be required.
-
If a lower viscosity is desired, a non-reactive silicone fluid or a solvent can be added at this stage.
-
-
Addition of the Crosslinking Agent:
-
Under controlled humidity conditions, add the this compound to the base polymer mixture. The amount of crosslinker will directly influence the crosslink density and the final mechanical properties of the elastomer. A typical starting concentration is between 2 to 10 parts by weight per 100 parts of the PDMS polymer.
-
Mix thoroughly at a low to medium speed for 15-30 minutes, ensuring a uniform distribution of the crosslinking agent.
-
-
Incorporation of the Catalyst:
-
Add the catalyst, such as dibutyltin dilaurate, to the mixture. The catalyst concentration typically ranges from 0.1 to 0.5 parts by weight per 100 parts of the PDMS polymer.
-
Mix for an additional 5-10 minutes until the catalyst is fully dispersed. It is crucial to minimize the mixing time after catalyst addition to prevent premature curing.
-
-
Degassing:
-
Transfer the formulated silicone to a vacuum chamber and apply a vacuum of 28-29 inHg (95-98 kPa) to remove any entrapped air bubbles.
-
Continue degassing until the mixture expands and then collapses, and no more bubbles are visible.
-
-
Curing:
-
Dispense the degassed mixture into the desired mold or onto a substrate.
-
Allow the silicone to cure at room temperature (20-25°C) and controlled humidity (30-70% RH). The curing time will depend on the formulation, thickness of the sample, and environmental conditions. A typical tack-free time can range from 30 minutes to several hours, with a full cure achieved in 24 to 72 hours.
-
For accelerated curing, the sample can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C) after an initial skin has formed at room temperature.
-
Data Presentation
The following table summarizes the expected effect of varying the concentration of this compound on the mechanical properties of a silicone elastomer. These values are illustrative and will vary depending on the specific PDMS polymer, catalyst, and curing conditions used.
| Formulation ID | PDMS-OH (parts by weight) | This compound (parts by weight) | DBTDL Catalyst (parts by weight) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| EX-1 | 100 | 2 | 0.2 | 2.5 | 400 | 25 |
| EX-2 | 100 | 5 | 0.2 | 4.0 | 300 | 35 |
| EX-3 | 100 | 8 | 0.2 | 5.5 | 200 | 45 |
| EX-4 | 100 | 10 | 0.2 | 6.5 | 150 | 55 |
Visualizations
Crosslinking Reaction Pathway
The following diagram illustrates the two-step hydrolysis and condensation reaction that leads to the formation of the crosslinked silicone elastomer network.
Caption: Hydrolysis and condensation crosslinking mechanism.
Experimental Workflow
The following diagram outlines the key steps in the preparation of a silicone elastomer using this compound.
Caption: Silicone elastomer preparation workflow.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.
-
It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The hydrolysis of this compound releases methanol, which is toxic. Ensure adequate ventilation during the curing process.
-
Organotin catalysts such as DBTDL are toxic and should be handled with care.
Troubleshooting
-
Incomplete Curing: This may be due to insufficient moisture, low catalyst concentration, or expired materials. Ensure proper humidity levels and check the activity of the catalyst.
-
Bubbles in the Cured Elastomer: Inadequate degassing is the most likely cause. Ensure the vacuum is sufficient and held for an adequate amount of time.
-
Surface Tackiness: This can result from an improper mix ratio of the components or inhibition of the catalyst by certain materials (e.g., sulfur, amines). Ensure accurate measurements and avoid contact with inhibiting substances.
Analysis of Methoxydimethyl(phenyl)silane Reaction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Introduction
Methoxydimethyl(phenyl)silane is a versatile organosilicon compound utilized in various fields, including materials science and as a synthetic intermediate in pharmaceutical development. The purity of this silane is crucial for the consistency and safety of downstream applications. During its synthesis and subsequent reactions, a variety of byproducts can be formed through processes such as hydrolysis, condensation, or incomplete reactions. This application note provides a detailed protocol for the identification and analysis of these potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Potential Reaction Byproducts
The primary reaction byproducts of this compound often arise from its sensitivity to moisture and reaction conditions. Key potential impurities include:
-
Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the methoxy group, forming the corresponding silanol, hydroxydimethyl(phenyl)silane.[1][2]
-
Condensation Products: The generated silanol is often unstable and can self-condense to form disiloxanes (e.g., 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane).[1][2] This can further lead to the formation of larger siloxane oligomers.
-
Unreacted Starting Materials: Depending on the synthesis route, residual starting materials such as chlorosilanes may be present.[3]
-
Solvent-Related Impurities: Solvents used in the synthesis or reaction can introduce impurities or participate in side reactions. Toluene-based treatments, for instance, are noted to yield higher silane content compared to polar solvents due to reduced competing hydrolysis.[1]
GC-MS Methodology
Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase, while mass spectrometry provides structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
Experimental Protocols
1. Sample Preparation
Due to the moisture sensitivity of silanes, all sample preparation should be conducted under anhydrous conditions.
-
Solvent Selection: Use a dry, aprotic solvent such as heptane or toluene. Heptane has been shown to improve sensitivity in GC analysis of silanes compared to polar solvents like methanol.[4]
-
Sample Dilution:
-
Create a stock solution by dissolving a known quantity of the reaction mixture in the chosen anhydrous solvent. A typical concentration is 1 mg/mL.
-
Perform serial dilutions to create a working solution, typically in the range of 1-500 µg/mL, depending on the expected concentration of byproducts.[4][5]
-
Transfer the final solution to a GC vial with a screw cap and PTFE/silicone septum.
-
2. Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of silane byproducts and can be optimized as needed.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC System (or equivalent) |
| Mass Spectrometer | Joel AccuTOF GCV (or equivalent) |
| Column | TG-5SILMS (or equivalent), 30 m x 250 µm x 0.25 µm[6] |
| Carrier Gas | Helium, 1.0 mL/min constant flow[6] |
| Injection Volume | 1 µL, Splitless mode[6] |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C, hold for 0.5 minRamp: 20 °C/min to 250 °CHold: 6 min at 250 °C[6] |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu[6] |
| Solvent Delay | 3 minutes |
Data Presentation
Table 1: Potential Byproducts and Characteristic Mass Fragments
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |
| This compound | C₉H₁₄OSi | 166.30 | 151 ([M-CH₃]⁺), 135 ([M-OCH₃]⁺), 121, 77 (C₆H₅⁺) |
| Hydroxydimethyl(phenyl)silane | C₈H₁₂OSi | 152.27 | 137 ([M-CH₃]⁺), 77 (C₆H₅⁺) |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | C₁₆H₂₂OSi₂ | 286.52 | 271 ([M-CH₃]⁺), 197, 135 |
| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 222.46 | 207 ([M-CH₃]⁺) |
Note: Unexpected ions may be observed in high-resolution MS systems like Orbitrap due to gas-phase reactions with trace water in the detector, potentially leading to peaks with +3 Da or +18 Da mass shifts.[6]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound byproducts.
Caption: Workflow for GC-MS analysis of silane byproducts.
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the separation and identification of common byproducts in reaction mixtures containing this compound. Careful sample handling to exclude moisture and the use of appropriate GC-MS parameters are critical for achieving accurate and reproducible results. This analytical protocol is an essential tool for quality control in research, development, and manufacturing processes involving organosilicon compounds.
References
- 1. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Characterizing Methoxydimethyl(phenyl)silane-Treated Surfaces with Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with organosilanes is a cornerstone technique for tailoring the physicochemical properties of various substrates, playing a pivotal role in fields ranging from biomaterials and biosensors to drug delivery systems. Methoxydimethyl(phenyl)silane is a popular choice for creating hydrophobic and biocompatible surfaces due to the presence of the phenyl group, which imparts unique surface energy and interactive properties. This application note provides detailed protocols for the surface modification of silicon wafers with this compound and the subsequent characterization of these surfaces using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
AFM is a high-resolution surface imaging technique that provides topographical information, enabling the quantitative assessment of surface roughness and the visualization of the self-assembled monolayer (SAM). XPS is a surface-sensitive analytical technique that yields elemental composition and chemical state information, confirming the successful deposition and integrity of the silane layer. Together, these techniques offer a comprehensive characterization of the modified surface.
Principle of Silanization
The surface modification process with this compound relies on the hydrolysis and condensation of the methoxy group with hydroxyl groups present on the substrate surface (e.g., silicon wafers with a native oxide layer). The reaction proceeds in two main steps:
-
Hydrolysis: The methoxy group (-OCH₃) of the silane reacts with trace amounts of water on the substrate surface to form a reactive silanol group (-Si-OH).
-
Condensation: The silanol group then condenses with a hydroxyl group (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si). Intermolecular condensation between adjacent silane molecules can also occur, leading to the formation of a cross-linked monolayer.
Experimental Protocols
Substrate Preparation: Cleaning of Silicon Wafers
A pristine and hydroxylated surface is crucial for uniform silane deposition. The following protocol describes the cleaning of silicon wafers using a piranha solution.
Materials:
-
Silicon wafers (e.g., <100> orientation)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers
-
Wafer tweezers (Teflon or stainless steel)
Procedure:
-
Place the silicon wafers in a clean glass beaker.
-
In a separate beaker, carefully prepare the piranha solution by slowly adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (e.g., 25 mL H₂O₂ to 75 mL H₂SO₄). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon wafers in the piranha solution for 15-30 minutes. The solution will become hot.
-
Carefully remove the wafers using tweezers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Use the cleaned and hydroxylated wafers immediately for the silanization step to prevent atmospheric contamination.
Surface Modification: Silanization with this compound
This protocol describes a solution-phase deposition method for forming a this compound monolayer.
Materials:
-
Cleaned silicon wafers
-
This compound
-
Anhydrous toluene
-
Glass deposition chamber or a sealed container
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry glass deposition chamber under an inert atmosphere (e.g., nitrogen or argon), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned and dried silicon wafers in the silane solution.
-
Seal the container and allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the wafers from the solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane molecules.
-
Perform a final rinse with isopropanol or ethanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
To ensure the formation of a stable monolayer, cure the coated wafers in an oven at 100-110°C for 30-60 minutes.
-
Store the modified wafers in a desiccator until characterization.
Surface Characterization: Atomic Force Microscopy (AFM)
Instrument:
-
Atomic Force Microscope
Procedure:
-
Mount the silane-treated silicon wafer on an AFM sample puck using double-sided adhesive tape.
-
Select a suitable AFM cantilever for tapping mode imaging (e.g., a silicon probe with a resonant frequency of ~300 kHz).
-
Load the sample into the AFM.
-
Engage the cantilever with the surface and optimize the imaging parameters (scan size, scan rate, setpoint, and gains).
-
Acquire topographical images from multiple areas on the wafer surface to ensure representativeness.
-
Use the AFM software to analyze the images and calculate the root mean square (RMS) or average (Ra) surface roughness.
Surface Characterization: X-ray Photoelectron Spectroscopy (XPS)
Instrument:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Mount the silane-treated silicon wafer on a sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
-
Use an electron flood gun for charge compensation if necessary.
-
Process the data using appropriate software to calculate the atomic concentrations of the detected elements. The binding energies should be referenced to the adventitious C 1s peak at 284.8 eV.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of untreated and this compound-treated silicon wafers.
Table 1: Surface Roughness Data from AFM Analysis
| Sample | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Untreated Silicon Wafer | ~ 0.2 | ~ 0.3 |
| This compound-Treated Wafer | ~ 0.4 | ~ 0.5 |
Table 2: Elemental Composition from XPS Analysis
| Sample | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) |
| Untreated Silicon Wafer | < 5 | ~ 45 | ~ 50 |
| This compound-Treated Wafer | ~ 30 | ~ 35 | ~ 35 |
Table 3: Water Contact Angle Measurements
| Sample | Static Water Contact Angle (°) |
| Untreated Silicon Wafer | < 20° |
| This compound-Treated Wafer | > 90° |
Visualizations
Application Notes and Protocols for Methoxydimethyl(phenyl)silane in Hydrophobic Coating Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxydimethyl(phenyl)silane for the creation of hydrophobic coatings on various materials. This document outlines the underlying chemical principles, detailed experimental protocols, and expected performance characteristics based on available data for analogous silane compounds.
Introduction
This compound is a versatile organosilane compound employed in surface modification to impart hydrophobicity. The molecule consists of a central silicon atom bonded to a methoxy group, two methyl groups, and a phenyl group. The methoxy group is hydrolyzable and serves as the reactive site for bonding to hydroxylated surfaces. The dimethyl and phenyl groups are nonpolar and orient away from the surface, creating a low-energy interface that repels water.
The formation of a stable, hydrophobic coating via silanization involves a two-step process:
-
Hydrolysis: The methoxy group of this compound reacts with water (present in the solvent or adsorbed on the substrate surface) to form a reactive silanol intermediate (dimethyl(phenyl)silanol) and methanol.
-
Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers, metal oxides) to form stable covalent siloxane bonds (Si-O-Si). Intermolecular condensation between adjacent silanol molecules can also occur, leading to the formation of a cross-linked polysiloxane network on the surface.
This process transforms a typically hydrophilic, high-energy surface into a hydrophobic, low-energy surface.
Quantitative Data Summary
The following table summarizes typical quantitative data for hydrophobic coatings created using phenyl- and dimethyl-substituted silanes. While specific data for this compound is limited in publicly available literature, these values provide a reasonable expectation of performance. The actual performance will depend on the specific substrate and processing conditions.
| Parameter | Typical Value Range | Characterization Method |
| Water Contact Angle | 90° - 110° | Goniometry / Sessile Drop Method |
| Coating Thickness | 1 - 10 nm (for monolayer) | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | 0.5 - 5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
This section provides detailed protocols for the preparation of hydrophobic coatings using this compound. Two common methods are described: solution-phase deposition and vapor-phase deposition.
Materials and Equipment
-
This compound (>95% purity)
-
Anhydrous solvent (e.g., toluene, isopropanol)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen or argon gas for drying
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven or hot plate
-
Vacuum desiccator (for vapor-phase deposition)
-
Contact angle goniometer
-
Ellipsometer or Atomic Force Microscope (for thickness and roughness measurements)
Protocol 1: Solution-Phase Deposition
This is the most common method for applying silane coatings.
Step 1: Substrate Cleaning and Hydroxylation
Proper cleaning is critical for achieving a uniform and stable coating. The goal is to remove organic contaminants and to generate a high density of hydroxyl groups on the surface.
-
Place the substrates in a clean glass beaker.
-
Add Piranha solution to completely immerse the substrates. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Heat the beaker to 80-90°C for 30-60 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
Proceed immediately to the silanization step to prevent re-contamination of the activated surface.
Step 2: Silanization
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a clean, dry glass container.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 50-70°C).
-
Remove the substrates from the solution and rinse them with the anhydrous solvent to remove any excess, unbound silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable siloxane network.
-
Briefly sonicate the cured substrates in the solvent to remove any polymerized silane aggregates that may have formed.
-
Dry the final coated substrates with nitrogen or argon gas.
Protocol 2: Vapor-Phase Deposition
This method is useful for coating complex geometries and can produce highly uniform monolayers.
Step 1: Substrate Cleaning and Hydroxylation
Follow the same procedure as described in Protocol 1, Step 1.
Step 2: Silanization
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few hundred microliters of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a low pressure to promote the vaporization of the silane.
-
Leave the substrates exposed to the silane vapor for 2-18 hours at room temperature.
-
Vent the desiccator, remove the coated substrates, and rinse them with an anhydrous solvent.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Dry the final coated substrates with nitrogen or argon gas.
Characterization of the Hydrophobic Coating
The quality of the hydrophobic coating should be assessed using appropriate analytical techniques.
-
Water Contact Angle Measurement: This is the primary method for quantifying the hydrophobicity of the surface. A sessile drop of DI water is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured. A higher contact angle indicates greater hydrophobicity.
-
Ellipsometry: This technique can be used to measure the thickness of the silane layer with sub-nanometer resolution.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the coating and to measure its root-mean-square (RMS) roughness. A smooth, uniform coating is generally desirable.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface and the presence of the silane coating.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for Methoxydimethyl(phenyl)silane in Sol-Gel Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methoxydimethyl(phenyl)silane as a precursor in sol-gel processes. The inclusion of a phenyl group and two methyl groups on the silicon atom imparts unique properties to the resulting silica-based materials, influencing factors such as hydrophobicity, thermal stability, and reaction kinetics. These characteristics make it a valuable component in the synthesis of advanced materials for a variety of applications, including the development of hydrophobic coatings and controlled drug delivery systems.
Core Principles and Mechanisms
The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). When using organosilanes like this compound, the process is primarily driven by two chemical reactions: hydrolysis and condensation.
-
Hydrolysis: In the presence of water and a catalyst (acidic or basic), the methoxy group (-OCH₃) of the silane is replaced by a hydroxyl group (-OH).
-
Condensation: The newly formed silanol groups can then react with each other or with other alkoxide groups to form a network of siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. The presence of the non-hydrolyzable phenyl and methyl groups on this compound terminates the network growth in those directions, influencing the final structure and properties of the gel.
The overall reaction can be influenced by several factors, including the type of catalyst, the water-to-silane ratio, the solvent, and the reaction temperature. For instance, acid catalysis typically leads to faster hydrolysis rates and results in more linear or randomly branched polymers, while base catalysis promotes condensation and leads to more highly cross-linked, particulate structures.
Applications in Hydrophobic Coatings
The incorporation of the hydrophobic phenyl and methyl groups from this compound into a silica network can significantly increase the water-repellency of the resulting material. This makes it an excellent candidate for the preparation of hydrophobic and superhydrophobic coatings.
Experimental Protocol: Preparation of a Hydrophobic Coating
This protocol describes a general procedure for the preparation of a hydrophobic coating on a glass substrate using a sol-gel solution containing this compound and a network-forming agent like tetraethoxysilane (TEOS).
Materials:
-
This compound (MDPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ammonium hydroxide (NH₄OH) as a catalyst
-
Glass substrates
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonication in acetone, followed by rinsing with ethanol and deionized water, and then dry them in an oven.
-
Sol Preparation:
-
In a reaction vessel, mix TEOS and ethanol.
-
In a separate container, prepare a solution of ammonium hydroxide and deionized water in ethanol.
-
Add the second solution to the first while stirring.
-
Introduce a solution of this compound in ethanol to the mixture.
-
Continue stirring the final sol solution for a specified period at a controlled temperature to allow for hydrolysis and partial condensation.
-
-
Coating Deposition: Deposit the sol onto the cleaned glass substrates using a suitable technique such as dip-coating, spin-coating, or spraying.
-
Aging and Curing:
-
Age the coated substrates at room temperature in a controlled environment to allow for further condensation and gelation.
-
Cure the coatings by heating them in an oven at a specific temperature ramp and final temperature to densify the silica network and remove residual solvents and organic groups.
-
Quantitative Data:
The properties of the resulting hydrophobic coatings are highly dependent on the molar ratios of the precursors and the processing parameters. The following table summarizes typical ranges and their effects, based on analogous studies with similar organosilanes.[1][2]
| Parameter | Molar Ratio/Value | Effect on Coating Properties |
| MDPS:TEOS | Varies | Increasing the proportion of MDPS generally increases hydrophobicity (higher contact angle) but may decrease the hardness and thermal stability of the coating.[1] |
| H₂O:(MDPS+TEOS) | 2-10 | Affects the rates of hydrolysis and condensation, influencing gelation time and the final network structure.[1] |
| NH₄OH:(MDPS+TEOS) | 4.25 x 10⁻² to 3.5 x 10⁻¹ | Catalyst concentration influences gelation time and the morphology of the silica particles.[1] |
| Curing Temperature | 100-400 °C | Higher temperatures lead to a more condensed and stable network, but may also cause the degradation of organic functional groups.[2] |
| Dip-coating Speed | 100-1000 mm/min | Affects the thickness of the deposited film.[2] |
Applications in Drug Delivery
The porous nature and the ability to tailor the surface chemistry of sol-gel derived materials make them promising candidates for drug delivery systems. The inclusion of this compound can be used to control the hydrophobicity of the matrix, thereby influencing the release kinetics of encapsulated drugs.
Experimental Protocol: Preparation of a Drug-Loaded Silica Matrix
This protocol outlines a general method for encapsulating a model drug within a silica matrix derived from this compound and TEOS.
Materials:
-
This compound (MDPS)
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) or Acetic Acid as a catalyst
-
Model drug (e.g., ibuprofen, diclofenac)
Procedure:
-
Sol Preparation:
-
Mix TEOS, MDPS, and ethanol in a reaction vessel.
-
Prepare an acidic solution of water and ethanol.
-
Add the acidic water/ethanol solution to the silane mixture under vigorous stirring.
-
Allow the mixture to react for a period to initiate hydrolysis.
-
-
Drug Encapsulation:
-
Dissolve the model drug in the sol solution.
-
Continue stirring until the drug is homogeneously dispersed.
-
-
Gelation, Aging, and Drying:
-
Pour the drug-loaded sol into molds and seal them.
-
Allow the sol to gel at room temperature.
-
Age the wet gels for a period to strengthen the silica network.
-
Dry the gels under controlled conditions (e.g., in an oven with a gradual temperature increase or via supercritical drying) to obtain the final drug-loaded xerogel or aerogel.[3]
-
Quantitative Data:
The drug release profile can be tailored by adjusting the composition of the sol-gel matrix. The following table, based on studies with similar systems, illustrates the expected influence of key parameters.[4]
| Parameter | Molar Ratio/Value | Effect on Drug Release |
| MDPS:TEOS | Varies | An increased concentration of MDPS is expected to make the matrix more hydrophobic, potentially leading to a slower release of hydrophobic drugs and a faster release of hydrophilic drugs. |
| pH of the sol | Acidic (e.g., pH 2) vs. Basic | The catalyst affects the pore structure of the gel. Acid catalysis generally leads to larger pores and a more open structure, which can result in faster drug release. |
| Aging Time | 24-72 hours | Longer aging times can lead to a more condensed and less porous network, potentially slowing down the drug release rate. |
| Drying Method | Conventional vs. Supercritical | Supercritical drying preserves the porous structure better than conventional oven drying, which can influence the accessibility of the drug and its release profile.[3] |
Visualizing the Process
To better understand the relationships and workflows in the sol-gel process, diagrams generated using the DOT language can be employed.
Signaling Pathway of Hydrolysis and Condensation
Caption: Hydrolysis of precursors followed by condensation to form a siloxane network.
Experimental Workflow for Hydrophobic Coating Preparation
Caption: Step-by-step workflow for creating a hydrophobic coating.
Logical Relationships in Drug Delivery Matrix Formulation
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Silica-polyethylene glycol matrix synthesis by sol-gel method and evaluation for diclofenac diethyloammonium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methoxydimethyl(phenyl)silane Concentration for Surface Treatment
Welcome to the technical support center for the optimization of methoxydimethyl(phenyl)silane concentration in surface treatment applications. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate successful surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of surface treatment with this compound?
A1: The surface treatment process with this compound relies on a two-step hydrolysis and condensation reaction. First, the methoxy group (-OCH3) of the silane hydrolyzes in the presence of trace amounts of water to form a reactive silanol group (-Si-OH). This silanol group then condenses with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent Si-O-Substrate bonds. The phenyl group of the silane imparts hydrophobic characteristics to the modified surface.
Q2: Why is surface preparation critical before silanization?
A2: Thorough cleaning and preparation of the substrate are crucial for achieving a uniform and stable silane layer. The surface must be free of organic and inorganic contaminants and possess a sufficient density of hydroxyl groups for the silane to react with. Inadequate surface preparation can lead to inconsistent contact angle results and poor coating quality.
Q3: How does the concentration of this compound affect the surface treatment?
A3: The concentration of this compound in the deposition solution is a critical parameter. A concentration that is too low may result in incomplete surface coverage, leading to a non-uniform layer and suboptimal performance. Conversely, a concentration that is too high can lead to the formation of aggregates and multilayers, which can negatively impact the desired surface properties. It is recommended to start with a lower concentration (e.g., 0.5-2% v/v) and incrementally increase it to find the optimal concentration for your specific application.[1]
Q4: What are the ideal solvents for preparing a this compound solution?
A4: Anhydrous solvents are essential for preparing the silanization solution to minimize premature hydrolysis and self-condensation of the silane in the solution, which can lead to the formation of insoluble polysiloxanes.[1] Toluene and ethanol are commonly used solvents for silanization.[1][2]
Q5: How can I confirm the success of the surface modification?
A5: The success of the surface modification can be evaluated using several analytical techniques. Contact angle goniometry is a straightforward method to assess the change in surface hydrophobicity.[2] A significant increase in the water contact angle is indicative of a successful hydrophobic modification. For more detailed analysis, techniques such as X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface, and Atomic Force Microscopy (AFM) can reveal the surface morphology and the presence of aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for surface treatment.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent contact angle results across the surface | - Improper surface cleaning and preparation.- Fluctuations in ambient humidity during deposition.- Inconsistent application or rinsing technique. | - Ensure a thorough cleaning procedure (e.g., piranha solution or plasma cleaning) to generate a high density of surface hydroxyl groups.- Perform the silanization in a controlled environment, such as a glove box under an inert atmosphere.- Standardize immersion time, agitation, and rinsing steps. |
| Uneven or aggregated silane layer | - Silane concentration is too high, leading to multilayer formation.- Presence of excess water in the solvent causing premature hydrolysis.- Inadequate rinsing after deposition. | - Start with a lower concentration (e.g., 0.5-2% v/v) and optimize.- Use anhydrous solvents and handle under an inert atmosphere.- Thoroughly rinse the substrate with an appropriate anhydrous solvent (e.g., toluene, ethanol) to remove physisorbed silane. |
| Poor hydrophobicity of the treated surface | - Incomplete surface coverage due to low silane concentration.- Insufficient reaction time or non-optimal temperature.- Degradation of the silane due to improper storage. | - Increase the silane concentration or reaction time.- Optimize the reaction temperature (a moderate increase may improve coverage).- Use fresh silane and store it under an inert atmosphere in a cool, dark place. |
| Cloudy or precipitated silane solution | - Premature hydrolysis and self-condensation of the silane. | - Discard the solution and prepare a fresh one using anhydrous solvents immediately before use. Ensure the neat silane is stored properly to prevent moisture contamination. |
Experimental Protocols
The following are generalized protocols for the surface treatment of substrates with this compound. Note: These are starting points, and optimization of concentration, reaction time, and temperature is crucial for specific applications.
Protocol 1: Solution-Phase Deposition
This method is suitable for treating flat substrates and nanoparticles.
1. Substrate Preparation (Glass or Silicon Wafer):
-
Clean the substrate by sonicating in acetone, followed by isopropyl alcohol, and finally, deionized water (10 minutes each).
-
Dry the substrate with a stream of nitrogen or in an oven at 120°C for at least 1 hour.
-
For enhanced hydroxylation, treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized water and dry it again.
2. Silane Solution Preparation:
-
In a clean, dry glass container, prepare a solution of this compound in an anhydrous solvent (e.g., toluene or ethanol) to the desired concentration (start with 1-2% v/v).
-
Prepare the solution immediately before use to minimize hydrolysis.
3. Silanization:
-
Immerse the cleaned and dried substrate in the silane solution for a specific duration (e.g., 1-2 hours) at room temperature. The container should be sealed to prevent the entry of atmospheric moisture.
4. Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Dry the substrate with a stream of nitrogen.
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
Protocol 2: Vapor-Phase Deposition
This method is ideal for creating uniform monolayers on various substrates.
1. Substrate Preparation:
-
Follow the same substrate preparation steps as in Protocol 1.
2. Vapor Deposition:
-
Place the cleaned and dried substrates inside a vacuum desiccator or a chemical vapor deposition (CVD) reactor.[3]
-
Place a small, open vial containing a few drops (e.g., 100-200 µL) of this compound inside the desiccator, ensuring it does not touch the substrates.[2]
-
Evacuate the desiccator or reactor to a low pressure.
-
Allow the deposition to proceed at room temperature for 12-24 hours or at a moderately elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 2-4 hours).[2][3]
3. Post-Treatment:
-
Vent the desiccator or reactor with an inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates and sonicate them in an anhydrous solvent (e.g., toluene) to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of nitrogen.
Data Presentation
The optimal concentration of this compound will depend on the substrate, desired surface properties, and application method. The following tables provide data for related silanes to illustrate expected trends.
Table 1: Effect of Process Parameters on Silane Coating Quality (General Trends)
| Parameter | Low Setting | Optimal Range | High Setting |
| Concentration | Incomplete surface coverage | Forms a uniform monolayer | Aggregation and multilayer formation |
| Reaction Time | Incomplete reaction | Sufficient for monolayer formation | Potential for multilayer formation |
| Temperature | Slow reaction rate | Promotes efficient reaction | May lead to uncontrolled polymerization |
Table 2: Water Contact Angles for Various Silane-Treated Surfaces (Reference Data)
| Silane | Substrate | Concentration (% v/v) | Solvent | Water Contact Angle (°) |
| Phenyltrimethoxysilane | Glass | Not specified | Not specified | 80 - 100 |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | Not specified | Toluene | ~110 |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 2 | Ethanol/Water | 40 - 60 |
| Dichlorooctamethyltetrasiloxane | Glass | 0.0001 - 0.1 | Heptane | 20 - 95[4] |
Visualizations
References
Preventing agglomeration of nanoparticles during surface treatment with Methoxydimethyl(phenyl)silane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Methoxydimethyl(phenyl)silane for the surface treatment of nanoparticles, with a focus on preventing agglomeration and achieving a stable, uniform coating.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating nanoparticles with this compound?
A1: Surface treatment with this compound is primarily conducted to modify the surface properties of nanoparticles. This modification can increase hydrophobicity, improve dispersion in non-polar solvents and polymer matrices, and enhance compatibility between the inorganic nanoparticles and an organic matrix. The phenyl group can impart specific optical or electronic properties and provides steric hindrance that can help prevent excessive cross-linking of the silane layer.
Q2: How does this compound bind to the nanoparticle surface?
A2: The binding mechanism involves a two-step process:
-
Hydrolysis: The methoxy group (-OCH₃) of the silane reacts with water (present in the solvent or on the nanoparticle surface) to form a reactive silanol group (-OH).
-
Condensation: The newly formed silanol group then reacts with hydroxyl groups present on the surface of the nanoparticle (e.g., silica, metal oxides), forming a stable covalent siloxane bond (Si-O-Si) and releasing methanol as a byproduct.
Q3: What are the main causes of nanoparticle agglomeration during surface treatment?
A3: Nanoparticle agglomeration during surface treatment is a common issue arising from several factors:
-
High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable and prone to clustering to minimize surface energy.
-
Van der Waals Forces: Attractive van der Waals forces between nanoparticles can cause them to clump together.
-
Improper Silane Concentration: A concentration that is too high can lead to the formation of silane multilayers and aggregates, which can bridge between nanoparticles.
-
Uncontrolled Hydrolysis and Condensation: If the silane hydrolyzes and self-condenses in the solution before attaching to the nanoparticle surface, it can form polysiloxane oligomers that lead to particle aggregation.
-
Inadequate Dispersion: Poor initial dispersion of the nanoparticles in the solvent will result in aggregated starting material that is difficult to coat uniformly.
Q4: What characterization techniques are recommended to confirm successful surface modification?
A4: Several techniques can be employed to verify the presence and quality of the this compound coating:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds of the silane on the nanoparticle surface. Look for peaks corresponding to Si-O-Si, C-H (from methyl and phenyl groups), and a decrease in the intensity of surface hydroxyl (-OH) bands.[1][2][3]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface by measuring the weight loss upon heating.
-
Dynamic Light Scattering (DLS): To assess the hydrodynamic diameter of the nanoparticles before and after treatment, which can indicate changes in particle size and agglomeration state.[4]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences their colloidal stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and dispersion of the nanoparticles.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the surface treatment of nanoparticles with this compound.
| Problem | Potential Cause | Recommended Solution |
| Severe Nanoparticle Agglomeration After Treatment | 1. Silane concentration is too high: Excess silane can lead to the formation of polysiloxane bridges between nanoparticles.[6] | - Start with a lower silane concentration (e.g., 0.5-2% v/v) and incrementally increase it. - Perform a concentration optimization study to find the ideal range for your specific nanoparticles. |
| 2. Presence of excess water in the solvent: This can cause premature hydrolysis and self-condensation of the silane in the solution. | - Use anhydrous solvents for the reaction. - Control the amount of water added to catalyze the hydrolysis reaction. The water-to-silane ratio is a critical parameter to optimize. | |
| 3. Inadequate initial dispersion of nanoparticles: If nanoparticles are already agglomerated, the coating will not be uniform. | - Use ultrasonication or high-shear mixing to disperse the nanoparticles in the solvent before adding the silane.[7][8] | |
| 4. Inappropriate reaction pH: The rates of hydrolysis and condensation are highly pH-dependent. At certain pH values, self-condensation can be favored over surface reaction. | - Adjust the pH of the reaction mixture. For many silanes, a slightly acidic pH (4-5) can promote hydrolysis while minimizing self-condensation.[9] | |
| Incomplete or Non-Uniform Surface Coating | 1. Insufficient surface hydroxyl groups: The silane can only bind to available hydroxyl groups on the nanoparticle surface. | - Pre-treat the nanoparticles to increase the density of surface hydroxyl groups (e.g., with an acid or plasma treatment). |
| 2. Inadequate reaction time or temperature: The silanization reaction may not have gone to completion. | - Increase the reaction time or temperature. However, be aware that higher temperatures can also accelerate silane self-condensation.[7][8] | |
| 3. Poor mixing during the reaction: This can lead to localized high concentrations of silane and uneven coating. | - Ensure continuous and vigorous stirring throughout the reaction. | |
| Poor Dispersion of Coated Nanoparticles in the Target Medium | 1. Incomplete surface coverage: Exposed hydrophilic patches on the nanoparticle surface can lead to poor dispersion in a hydrophobic medium. | - Optimize the silane concentration and reaction conditions to ensure complete surface coverage. |
| 2. Incompatibility of the phenyl group with the solvent: While the phenyl group increases hydrophobicity, the choice of solvent is still crucial. | - Select a solvent that is a good solvent for both the silane's organic functional group and the intended application medium. |
Experimental Protocols
Disclaimer: The following protocol is a general guideline based on procedures for similar alkoxysilanes. Optimal conditions for this compound may vary depending on the specific type of nanoparticle and the desired surface coverage. Empirical optimization of parameters such as silane concentration, water content, pH, reaction time, and temperature is highly recommended.
Protocol: Surface Treatment of Silica Nanoparticles with this compound
1. Materials and Equipment:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol or toluene
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonicator
-
Centrifuge
-
Drying oven
2. Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known amount of silica nanoparticles in the chosen anhydrous solvent (e.g., ethanol) in the round-bottom flask.
-
Sonicate the suspension for 15-30 minutes to break up any agglomerates and achieve a uniform dispersion.[7]
-
-
Silane Solution Preparation:
-
In a separate container, prepare the silane solution. A common starting point is a 95:5 (v/v) mixture of ethanol and deionized water.
-
Adjust the pH of this solution to approximately 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the silane.[9]
-
Add the desired amount of this compound to this solution with stirring. A typical starting concentration is 1-2% (v/v) of silane in the final reaction volume. Allow this solution to pre-hydrolyze for about 5-10 minutes.
-
-
Silanization Reaction:
-
While vigorously stirring the nanoparticle dispersion, add the pre-hydrolyzed silane solution dropwise.
-
Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. For some systems, a higher temperature (e.g., 50-70°C) may be beneficial, but this should be optimized.[8]
-
-
Washing and Purification:
-
After the reaction is complete, centrifuge the suspension to separate the surface-modified nanoparticles from the solution.
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous solvent.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove any unreacted silane and byproducts.
-
-
Drying:
-
After the final wash, dry the purified nanoparticles in an oven at 60-80°C overnight.
-
Quantitative Data Summary
The following table summarizes key parameters that influence the silanization process. The data presented is for analogous silane systems and should be used as a starting point for the optimization of your experiments with this compound.
| Parameter | Typical Range | Effect on Surface Treatment | Reference Silane(s) | Source(s) |
| Silane Concentration | 0.2 - 5% (w/v or v/v) | Higher concentrations can increase surface coverage but also risk agglomeration. Optimal concentration depends on nanoparticle surface area. | Aminopropyltriethoxysilane (APTS), 3-(Glycidoloxy Propyl) Trimethoxy Silane (GPTMS) | [7][8][10][11] |
| Water/Silane Molar Ratio | 1.5 - 10 | A sufficient amount of water is required for hydrolysis. Excess water can lead to premature self-condensation in the bulk solution. | Phenyl trimethoxysilane (PTMS) | [12][13] |
| pH | 4 - 10 | Hydrolysis is catalyzed by both acid and base. Condensation is generally slower in the acidic pH range (around 4-5). | General Alkoxysilanes | [14][15] |
| Reaction Temperature | Room Temp. - 80°C | Higher temperatures increase the reaction rate but can also promote agglomeration and self-condensation. | Aminopropyltriethoxysilane (APTS) | [7][8] |
| Reaction Time | 1 - 24 hours | Longer reaction times generally lead to higher surface coverage, but an equilibrium will eventually be reached. | Aminopropyltriethoxysilane (APTS) | [7][8] |
Visualizations
Silanization Workflow
Caption: Workflow for surface treatment of nanoparticles.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Modification of Nano-Al2O3 with Silane Coupling Agent and Its Effect on the Compressive Strength of PI/Al2O3 Composites [mdpi.com]
- 10. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. benchchem.com [benchchem.com]
- 13. eng.buffalo.edu [eng.buffalo.edu]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting guide for incomplete silanization with Methoxydimethyl(phenyl)silane
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methoxydimethyl(phenyl)silane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of silanization with this compound?
A1: Silanization with this compound involves a two-step process. First, the methoxy group (-OCH3) on the silane hydrolyzes in the presence of water to form a reactive silanol group (-Si-OH). This silanol group then condenses with hydroxyl (-OH) groups present on the substrate surface, forming a stable covalent siloxane bond (Si-O-Substrate). The phenyl and dimethyl groups attached to the silicon atom then form the new surface, imparting their specific properties.
Q2: Why is my substrate not showing the expected change in surface properties (e.g., hydrophobicity) after silanization?
A2: Incomplete silanization is the most likely cause. This can result from several factors, including inadequate surface preparation, incorrect reaction conditions (time, temperature), improper silane concentration, or degradation of the silane reagent. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.
Q3: Can this compound be used in both solution-phase and vapor-phase deposition?
A3: Yes, this compound can be applied using both methods. Solution-phase deposition is more common and allows for precise control over concentration and reaction conditions. Vapor-phase deposition is advantageous for coating complex geometries and can produce very thin, uniform layers.[1]
Q4: What safety precautions should be taken when working with this compound?
A4: this compound is a moisture-sensitive and flammable liquid.[2] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid direct contact with skin and eyes, as it can cause irritation.[3]
Troubleshooting Guide for Incomplete Silanization
This guide will help you diagnose and resolve common issues encountered during silanization with this compound.
Problem: Low or Inconsistent Surface Coverage
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Inadequate Substrate Cleaning | Implement a rigorous cleaning protocol. For glass or silicon, consider piranha solution or oxygen plasma treatment. | A clean surface with a high density of hydroxyl groups is crucial for successful silanization. |
| Incorrect Silane Concentration | Optimize the silane concentration. Start with a low concentration (e.g., 1-2% v/v in an anhydrous solvent) and incrementally increase it. | Too low a concentration may result in incomplete surface coverage, while too high a concentration can lead to the formation of aggregates and non-uniform layers. |
| Insufficient Reaction Time or Temperature | Increase the reaction time or moderately elevate the temperature (e.g., 50-80°C).[4] | These adjustments can help drive the reaction to completion. The optimal conditions will depend on the substrate and desired layer thickness. |
| Presence of Excess Water | Use an anhydrous solvent (e.g., toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | While a small amount of water is necessary for hydrolysis, excess water can lead to premature self-condensation of the silane in solution, preventing it from binding to the surface. |
| Degraded Silane Reagent | Use fresh this compound from a sealed container. | The methoxy group is sensitive to moisture and can hydrolyze over time, reducing the reagent's effectiveness. |
Problem: Hazy or Visibly Uneven Coating
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Silane Self-Condensation/Polymerization | Reduce the silane concentration and ensure a controlled, minimal amount of water is present in the reaction. | High concentrations and excess water promote the formation of polysiloxane chains in solution, which can deposit on the surface as an uneven film. |
| Inadequate Rinsing | After the reaction, thoroughly rinse the substrate with the anhydrous solvent used for the silanization. | This step is critical to remove any unbound silane molecules or physisorbed aggregates. |
| Rapid Solvent Evaporation | Allow the solvent to evaporate at a controlled rate in a clean, low-particulate environment. | Rapid evaporation can lead to the deposition of impurities and an uneven silane layer. |
Experimental Protocols
Solution-Phase Silanization Protocol
This protocol provides a general guideline for the surface modification of a glass or silicon substrate.
1. Substrate Cleaning:
- Immerse the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
- Rinse extensively with deionized water.
- Dry the substrate in an oven at 120°C for at least one hour to remove adsorbed water.
2. Silane Solution Preparation:
- In a clean, dry glass container under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
3. Silanization Reaction:
- Immerse the cleaned and dried substrate in the silane solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or for 30-60 minutes at 60°C.
4. Rinsing and Curing:
- Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene.
- Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to stabilize the silane layer.
Vapor-Phase Silanization Protocol
1. Substrate Cleaning:
- Follow the same cleaning and drying procedure as for the solution-phase protocol.
2. Silanization Reaction:
- Place the cleaned and dried substrate in a vacuum desiccator.
- In a small, open vial, add a few drops of this compound and place it inside the desiccator, ensuring no direct contact with the substrate.
- Evacuate the desiccator to create a vacuum.
- Allow the silanization to proceed for 12-24 hours at room temperature. For a faster reaction, the desiccator can be placed in an oven at 60-80°C.[1]
3. Post-Treatment:
- Vent the desiccator to atmospheric pressure in a fume hood.
- Remove the coated substrate and rinse with anhydrous toluene to remove any loosely bound silane.
- Dry the substrate with a stream of inert gas or in an oven at 100°C for 30 minutes.
Quantitative Data Summary
The following table summarizes typical surface coverage densities achieved with similar phenylsilanes on different substrates. These values can serve as a benchmark for evaluating the success of your silanization.
| Substrate | Deposition Method | Typical Surface Coverage (molecules/cm²) |
| Glass | Solution Treatment | 1.0 - 1.4 x 10¹⁴ |
| Nanoparticles | Vapor Phase Deposition | 0.9 - 1.2 x 10¹⁴ |
| Ceramic | Plasma-assisted Deposition | 0.7 - 1.1 x 10¹⁴ |
| Data adapted from studies on similar silane compounds.[4] |
Visualizations
Caption: Solution-Phase Silanization Workflow.
Caption: Troubleshooting Decision Tree for Incomplete Silanization.
References
Technical Support Center: Hydrolysis of Methoxydimethyl(phenyl)silane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the hydrolysis rate of methoxydimethyl(phenyl)silane. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the hydrolysis rate of this compound?
A1: The hydrolysis rate of alkoxysilanes, including this compound, is significantly influenced by pH. The reaction is slowest at a neutral pH of approximately 7. Both acidic and basic conditions catalyze the hydrolysis reaction, leading to a notable increase in the reaction rate.
Q2: What are the general mechanisms for acid and base-catalyzed hydrolysis of this compound?
A2: Under acidic conditions, the methoxy group is first protonated, making the silicon atom more susceptible to nucleophilic attack by water. In alkaline environments, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the silicon atom.
Q3: Which analytical techniques are suitable for monitoring the hydrolysis of this compound?
A3: Several spectroscopic methods can be employed to monitor the hydrolysis kinetics in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful tool for observing the disappearance of the methoxy group and the appearance of the silanol group. Fourier Transform Infrared (FTIR) spectroscopy can also be utilized to track changes in the characteristic vibrational bands of the Si-O-CH₃ and Si-OH groups.
Q4: How does the structure of this compound influence its hydrolysis rate compared to other alkoxysilanes?
A4: The hydrolysis rate is influenced by steric and inductive effects of the substituents on the silicon atom. The phenyl group, being bulkier than a methyl group, may sterically hinder the approach of water or hydroxide ions, potentially slowing the reaction compared to smaller alkylsilanes. Conversely, the electronic effects of the phenyl group can also play a role.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible hydrolysis rates. | 1. Inaccurate pH control: Small variations in pH, especially near neutral, can significantly impact the rate. 2. Temperature fluctuations: The hydrolysis reaction is temperature-dependent. 3. Contaminants in reagents or glassware: Trace amounts of acids or bases can alter the pH. | 1. Use calibrated pH meters and freshly prepared buffer solutions. 2. Conduct experiments in a temperature-controlled water bath or reaction block. 3. Use high-purity solvents and thoroughly clean all glassware. |
| Precipitate formation during the experiment. | 1. Condensation of silanols: The silanol product of hydrolysis can undergo self-condensation to form siloxanes, which may be insoluble. Condensation is generally favored at higher pH and concentrations. | 1. Work at lower concentrations of the silane. 2. Under acidic conditions, condensation is generally slower than hydrolysis. Consider performing the experiment at a lower pH if permissible for your application. |
| Difficulty in quantifying the hydrolysis rate from spectroscopic data. | 1. Peak overlap in NMR or FTIR spectra: Signals |
Shelf life and proper storage conditions for Methoxydimethyl(phenyl)silane to prevent degradation
This technical support guide provides essential information on the shelf life, proper storage conditions, and troubleshooting for Methoxydimethyl(phenyl)silane. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
A1: The shelf life of this compound is not definitively established by most suppliers and can vary depending on the storage conditions. However, when stored under optimal conditions in an unopened container, it is expected to remain stable for an extended period. It is crucial to monitor the purity of the compound, especially after the container has been opened.
Q2: What are the ideal storage conditions to prevent degradation?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is highly sensitive to moisture and should be protected from atmospheric humidity.[3] Storing under an inert atmosphere, such as nitrogen, is recommended to prevent hydrolysis.[4]
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is hydrolysis.[5] In the presence of water, the methoxy group (-OCH₃) reacts to form a silanol group (-OH) and methanol. These silanol intermediates are reactive and can undergo self-condensation to form siloxane oligomers or polymers.[4][5]
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visually apparent. The most reliable way to assess degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of hydrolysis and condensation products. An increase in viscosity or the formation of precipitates can also be indicators of degradation.
Q5: Can I use this compound that has been opened for a long time?
A5: It is advisable to test the purity of this compound from a container that has been opened for an extended period, especially if it has not been stored under an inert atmosphere.[4] Even small amounts of moisture ingress can lead to hydrolysis over time, affecting the compound's reactivity and the reproducibility of your experiments.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dark place, <15°C recommended by some suppliers. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, under an inert gas (e.g., Nitrogen).[1][4] | To prevent exposure to atmospheric moisture, which causes hydrolysis. |
| Light Exposure | Store in an opaque or amber container. | To protect from light, which can potentially catalyze degradation. |
| Moisture | Store in a dry environment, away from water.[2] | Moisture is the primary cause of hydrolysis and degradation.[3] |
| Container | Original, unopened container is best. If transferred, use a clean, dry, inert container. | To prevent contamination. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | - Verify the purity of the silane using GC-MS or NMR. - Use a fresh, unopened bottle of the reagent. - Ensure all glassware and solvents are scrupulously dry. - Handle the reagent under an inert atmosphere. |
| Formation of precipitate in the silane solution | Hydrolysis and subsequent condensation of the silane. | - The reagent has likely degraded and should be discarded. - In the future, ensure storage under a dry, inert atmosphere. |
| Poor surface modification/coating | - Incomplete hydrolysis of the methoxy group. - Premature self-condensation of the silane in solution. - Presence of moisture on the substrate. | - Adjust the pH of your reaction mixture; hydrolysis rates are pH-dependent.[5] - Use freshly prepared silane solutions. - Ensure the substrate is thoroughly cleaned and dried before application. |
| Variable reaction times | Presence of catalytic amounts of acid or base, which can accelerate hydrolysis. | - Use high-purity, neutral solvents. - Be mindful of the cleanliness of reaction vessels to avoid introducing contaminants. |
Experimental Protocols
Purity Assessment by GC-MS
Objective: To determine the purity of this compound and detect the presence of hydrolysis or condensation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent (e.g., anhydrous hexane or toluene) at a concentration of approximately 1 mg/mL.
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute both the parent compound and any potential higher-boiling point condensation products.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Look for peaks corresponding to potential impurities, such as the disiloxane formed from the condensation of two hydrolyzed molecules.
-
Calculate the relative peak area to estimate the purity.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
Identifying and minimizing side reactions in Methoxydimethyl(phenyl)silane applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing side reactions when using methoxydimethyl(phenyl)silane in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in a research setting?
A1: this compound is a versatile organosilicon compound primarily used as a silylating agent to introduce a dimethyl(phenyl)silyl group onto molecules with active protons, most commonly alcohols. This forms a silyl ether, which serves as a protecting group for the hydroxyl functionality during subsequent synthetic steps. It is also utilized in materials science for surface modification of substrates like silica and as a component in the synthesis of silicone polymers.
Q2: What are the most common side reactions associated with this compound?
A2: The most prevalent side reaction is hydrolysis of the methoxy group upon exposure to moisture, which generates a silanol intermediate (dimethyl(phenyl)silanol). This silanol can then undergo self-condensation or condensation with other silanols to form siloxane dimers and polymers. These side reactions can reduce the yield of the desired silylated product and complicate purification.
Q3: How can I prevent the premature hydrolysis of this compound?
A3: To minimize premature hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction. Commercial this compound is often stored under an inert gas to prevent degradation.[1][2]
Q4: What factors influence the rate of hydrolysis and condensation?
A4: The rates of hydrolysis and condensation are influenced by several factors:
-
pH: Both acid and base can catalyze hydrolysis.[3]
-
Temperature: Higher temperatures generally accelerate both hydrolysis and condensation reactions.
-
Solvent: The choice of solvent can affect reaction rates.
-
Steric Hindrance: Bulky groups on the silicon atom can slow down the rate of nucleophilic attack, thus affecting the hydrolysis rate.
Q5: Can the phenyl group on the silicon atom participate in side reactions?
A5: While less common than hydrolysis, the silicon-phenyl (Si-C) bond can be cleaved under certain conditions, although this typically requires more drastic measures such as strong acids, bases, or specific metal catalysts. Under typical silylation or surface modification conditions, the phenyl group is generally stable.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Silylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction has stalled, consider increasing the reaction time or temperature, or adding more silylating agent. | Ensures the reaction goes to completion and helps optimize reaction conditions for future experiments. |
| Premature Hydrolysis of this compound | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon). | This compound is moisture-sensitive, and exposure to water will lead to its decomposition.[1][2] |
| Formation of Siloxane Byproducts | Add the this compound slowly to the reaction mixture. Maintain a lower reaction temperature if feasible. Use a less polar solvent to potentially reduce the rate of condensation. | Slow addition and lower temperatures can help control the exothermic nature of the reaction and minimize the self-condensation of the silanol intermediate. |
| Suboptimal Catalyst or Base | If using a base (e.g., imidazole, triethylamine) to facilitate the reaction, ensure it is anhydrous and used in the correct stoichiometric amount. The choice of base can influence the reaction rate and selectivity. | The base acts as a scavenger for the HCl or methanol byproduct and can catalyze the silylation reaction. |
Issue 2: Presence of Siloxane Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Exposure to Moisture During Work-up | Minimize the exposure of the reaction mixture to water during the work-up process. Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water. | The silyl ether product can be susceptible to hydrolysis under acidic or basic aqueous conditions, and any unreacted this compound will readily hydrolyze and condense. |
| Uncontrolled Condensation During Reaction | As mentioned in Issue 1, control the reaction temperature and addition rate of the silane. | This minimizes the formation of siloxanes during the reaction itself. |
| Co-elution During Chromatography | Optimize the solvent system for column chromatography to improve the separation of the desired product from siloxane oligomers. Siloxane byproducts are often less polar than the desired silylated alcohol. | Proper chromatographic separation is key to obtaining a pure product. |
Experimental Protocols & Methodologies
General Protocol for Alcohol Protection using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol to be protected
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Anhydrous base (e.g., imidazole or triethylamine)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the alcohol (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Slowly add this compound (1.1-1.2 equivalents) to the solution at room temperature or 0 °C, depending on the reactivity of the substrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Monitoring Reaction by GC-MS
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of saturated NH₄Cl solution.
-
Extract with an appropriate solvent (e.g., ethyl acetate).
-
Dry the organic layer over a small amount of anhydrous Na₂SO₄.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV
Visualizing Reaction Pathways and Troubleshooting
Hydrolysis and Condensation Pathway
This diagram illustrates the primary side reactions of this compound in the presence of water.
References
Strategies to control the layer thickness of Methoxydimethyl(phenyl)silane coatings
Welcome to the technical support center for Methoxydimethyl(phenyl)silane coatings. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve precise control over your coating layer thickness.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the layer thickness of this compound coatings?
A1: The most common techniques for controlling the thickness of this compound coatings are spin coating, dip coating, and chemical vapor deposition (CVD). Each method offers a different level of control over thickness, uniformity, and scalability. Spin coating is ideal for producing highly uniform thin films on flat substrates.[1] Dip coating is a simple and cost-effective method suitable for coating various substrate shapes.[2][3][4] Chemical vapor deposition (CVD) is a highly reproducible method that favors monolayer deposition under dry, aprotic conditions.[5][6]
Q2: How does the concentration of the this compound solution affect the final coating thickness?
A2: In solution-based methods like spin coating and dip coating, the concentration of the this compound solution is directly related to the final film thickness. A higher concentration generally results in a thicker coating, while more dilute solutions produce thinner films. For achieving ultra-thin coatings or monolayers, very low concentrations, potentially in the range of 0.01-0.1% by volume, are recommended.[7]
Q3: What is the role of spin speed in controlling the thickness of a spin-coated this compound film?
A3: In spin coating, the final film thickness is inversely proportional to the square root of the spin speed.[1] This means that higher spin speeds will result in thinner films due to greater centrifugal force expelling more of the solution.[1] Conversely, lower spin speeds lead to thicker coatings. This relationship allows for precise control over the film thickness within a certain range for a given solution concentration.
Q4: Can environmental conditions like humidity affect the coating process?
A4: Yes, humidity is a critical factor in the deposition of silane coatings. This compound is moisture-sensitive, and the presence of water in the atmosphere or solvent can lead to premature hydrolysis and self-condensation of the silane molecules.[8] This can result in the formation of aggregates and a non-uniform, thicker coating. Therefore, it is advisable to conduct the coating process in a controlled, low-humidity environment, such as a glovebox.
Q5: How can I achieve a monolayer coating of this compound?
A5: Achieving a self-assembled monolayer (SAM) requires careful control of the deposition parameters. Using a very dilute solution (e.g., 0.01-0.1% v/v), reducing the reaction time to a few minutes, and conducting the deposition in a controlled low-humidity environment can promote monolayer formation.[7] Post-deposition rinsing with an appropriate solvent is also crucial to remove any loosely bound or excess silane molecules.[7] Chemical vapor deposition (CVD) is also a highly effective method for producing uniform monolayers.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Non-uniform Coating / Streaks or Haze | 1. Inadequate substrate cleaning. 2. Premature hydrolysis and aggregation of the silane solution. 3. Uneven dispensing of the solution during spin coating. 4. Inconsistent withdrawal speed in dip coating. | 1. Ensure the substrate is thoroughly cleaned and activated (e.g., with piranha solution or plasma treatment) to create a uniform surface with sufficient hydroxyl groups. 2. Prepare the silane solution immediately before use in an anhydrous solvent and in a low-humidity environment. Filter the solution if necessary. 3. Dispense the solution smoothly and quickly at the center of the substrate for spin coating. 4. Use a motorized dip coater for a constant and smooth withdrawal speed. |
| Poor Adhesion of the Coating | 1. Insufficient hydroxyl groups on the substrate surface. 2. Contamination on the substrate. 3. Incomplete reaction between the silane and the substrate. | 1. Pre-treat the substrate with methods like plasma cleaning or piranha solution to increase the density of surface hydroxyl groups. 2. Implement a rigorous cleaning protocol to remove any organic or particulate contaminants. 3. Ensure sufficient reaction time and consider a gentle post-deposition annealing step (e.g., 60-80°C for 30 minutes) to promote covalent bonding.[7] |
| Coating is Thicker Than Desired | 1. Solution concentration is too high. 2. Spin speed is too low (spin coating). 3. Withdrawal speed is too high (dip coating). 4. Excessive humidity during deposition. | 1. Significantly dilute the silane solution.[7] 2. Increase the spin speed.[7] 3. Decrease the withdrawal speed. 4. Control the humidity of the deposition environment, for instance by using a glovebox. |
| Coating is Thinner Than Desired | 1. Solution concentration is too low. 2. Spin speed is too high (spin coating). 3. Withdrawal speed is too low (dip coating). | 1. Increase the concentration of the this compound solution. 2. Decrease the spin speed.[7] 3. Increase the withdrawal speed. |
| "Comet" Streaks or Pinholes in the Film | 1. Particulate contamination in the solution or on the substrate. 2. Air bubbles introduced during solution dispensing. | 1. Filter the silane solution through a syringe filter (e.g., 0.2 µm PTFE) before use. Ensure the substrate is impeccably clean. 2. Dispense the solution carefully to avoid introducing bubbles. |
Quantitative Data Summary
The following tables provide key physical properties of this compound and suggested starting parameters for various coating techniques. Note that the optimal parameters for your specific application may vary and should be determined empirically.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17881-88-8 | [8][9][10] |
| Molecular Formula | C₉H₁₄OSi | [8][9][11] |
| Molecular Weight | 166.30 g/mol | [8][9][11][12] |
| Appearance | Colorless to light yellow clear liquid | [8][9] |
| Density | 0.95 g/cm³ | [8][12] |
| Refractive Index | ~1.49 | [8] |
| Boiling Point | 95 °C @ 23 hPa | [12] |
| Flash Point | 59 °C | [12] |
| Vapor Pressure | 0.858 mmHg @ 25°C | [7] |
Table 2: Example Starting Parameters for Coating Techniques
| Parameter | Spin Coating | Dip Coating | Chemical Vapor Deposition (CVD) |
| Solution Concentration | 0.1 - 2.0 % (v/v) in an anhydrous solvent (e.g., Toluene) | 0.1 - 1.0 % (v/v) in an anhydrous solvent (e.g., Toluene) | N/A (uses neat silane) |
| Deposition Speed/Rate | 1000 - 5000 rpm | 1 - 10 mm/min withdrawal speed | N/A |
| Deposition Time | 30 - 60 seconds | 1 - 10 minutes immersion time | 30 minutes - 4 hours |
| Temperature | Room Temperature | Room Temperature | 50 - 120 °C (substrate temperature) |
| Environment | Low humidity (e.g., <30% RH), Glovebox recommended | Low humidity (e.g., <30% RH), Glovebox recommended | Vacuum (low pressure) |
Experimental Protocols
Protocol 1: Spin Coating
This protocol provides a general procedure for depositing a this compound coating using a spin coater.
1. Substrate Preparation:
- Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, deionized water).
- Dry the substrate with a stream of nitrogen gas.
- Activate the substrate surface to generate hydroxyl groups using a plasma cleaner or by immersing in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and drying with nitrogen.
2. Solution Preparation:
- In a clean, dry vial inside a low-humidity environment (glovebox), prepare a solution of this compound in an anhydrous solvent (e.g., toluene) to the desired concentration (e.g., 1% v/v).
- Prepare the solution immediately before use to minimize hydrolysis.
3. Spin Coating Process:
- Place the cleaned and activated substrate on the spin coater chuck and apply vacuum to secure it.
- Dispense the prepared silane solution onto the center of the substrate.
- Start the spin coater and ramp up to the desired speed (e.g., 3000 rpm) for a set duration (e.g., 45 seconds).
4. Post-Treatment:
- After spin coating, rinse the substrate with the anhydrous solvent to remove any excess, unreacted silane.
- Dry the coated substrate with a stream of nitrogen.
- For improved stability, consider a gentle annealing step on a hotplate at 60-80°C for 30 minutes.[7]
Protocol 2: Dip Coating
This protocol outlines the steps for creating a this compound coating via dip coating.
1. Substrate and Solution Preparation:
- Follow the same substrate preparation and solution preparation steps as in the spin coating protocol.
2. Dip Coating Process:
- Mount the prepared substrate onto the dip coater arm.
- Immerse the substrate into the silane solution at a constant speed.
- Allow the substrate to dwell in the solution for a predetermined time (e.g., 5 minutes) to ensure complete wetting.
- Withdraw the substrate from the solution at a constant, slow speed (e.g., 5 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.[3]
3. Post-Treatment:
- Allow the solvent to evaporate from the substrate in a controlled environment.
- Rinse the coated substrate with the anhydrous solvent to remove physisorbed molecules.
- Dry the substrate with a stream of nitrogen.
- Consider a post-deposition annealing step as described for spin coating.
Protocol 3: Chemical Vapor Deposition (CVD)
This protocol provides a general guideline for depositing a this compound monolayer using a CVD system.
1. Substrate Preparation:
- Prepare the substrate as described in the spin coating protocol to ensure a clean and hydroxylated surface.
2. CVD Process:
- Place the prepared substrate in the CVD reaction chamber.
- Place a vial containing this compound in the precursor heating zone of the CVD system.
- Evacuate the chamber to a low base pressure.
- Heat the substrate to the desired deposition temperature (e.g., 80°C).
- Gently heat the silane precursor to increase its vapor pressure, allowing the vapor to fill the chamber and react with the substrate surface.
- Maintain the deposition conditions for a set period (e.g., 1-2 hours).
3. Post-Treatment:
- After the deposition, cool down the chamber and vent with an inert gas (e.g., nitrogen).
- Remove the coated substrate from the chamber.
- Rinsing with an anhydrous solvent may be performed to remove any non-covalently bonded molecules.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. ossila.com [ossila.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. "Chemical Vapor Deposition of Silanes and Patterning on Silicon" by Feng Zhang [scholarsarchive.byu.edu]
- 7. chembk.com [chembk.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 17881-88-8 [sigmaaldrich.com]
- 11. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
Addressing moisture sensitivity of Methoxydimethyl(phenyl)silane in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the moisture sensitivity of Methoxydimethyl(phenyl)silane in experimental setups. Below you will find troubleshooting guides and frequently asked questions to help you mitigate challenges and ensure the success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on problems arising from its moisture sensitivity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: The primary cause of low yield is the hydrolysis of this compound, which consumes the reagent and prevents it from participating in the desired reaction.[1] | Rigorous Anhydrous Techniques: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use freshly dried, anhydrous solvents. Handle the silane and all other reagents under a positive pressure of an inert gas (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][3][4] |
| Degraded Reagent: The this compound may have been previously exposed to moisture, leading to hydrolysis and the formation of silanols and siloxanes. | Verify Reagent Quality: Before use, visually inspect the reagent. It should be a clear, colorless liquid.[5] If cloudiness or precipitate is observed, the reagent has likely degraded. For critical applications, consider analyzing the reagent's purity by GC or NMR. | |
| Formation of White Precipitate in the Reaction | Hydrolysis and Condensation: The white precipitate is likely polysiloxane, formed from the condensation of silanols that result from the hydrolysis of this compound in the presence of water.[1] | Strict Moisture Exclusion: Immediately cease the reaction and re-evaluate your anhydrous setup. Ensure all entry points for moisture are sealed. Use septa and syringe/cannula techniques for all transfers.[2][6] |
| Inconsistent Reaction Times or Results | Variable Moisture Levels: Inconsistent exposure to atmospheric moisture between experiments can lead to varying rates of silane decomposition and, consequently, unpredictable reaction outcomes. | Standardize Handling Procedures: Implement a consistent and rigorous protocol for handling all moisture-sensitive reagents. This includes standardized procedures for drying solvents and glassware and for setting up the reaction under an inert atmosphere. |
| Difficulty in Product Purification | Siloxane Byproducts: The presence of siloxane byproducts, which can have a range of polarities, can complicate chromatographic purification of the desired product. | Optimize Work-up: If some hydrolysis is unavoidable, a non-aqueous workup may help to minimize further degradation. During chromatography, consider using a non-polar eluent system and neutralizing the silica gel with a base like triethylamine to prevent on-column degradation of silyl ethers. |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I properly store this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[7] It is recommended to store it in a cool, dark place.[8] For long-term storage, a desiccator or a glovebox with a dry atmosphere is ideal.
Q2: What are the best practices for handling this compound in the lab?
A2: Always handle this compound under a positive pressure of a dry, inert gas.[3][4] Use oven-dried or flame-dried glassware and transfer the liquid using dry syringes or cannulas.[2][6] It is advisable to work in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.
Hydrolysis and Degradation
Q3: What happens when this compound is exposed to moisture?
A3: Upon exposure to moisture, the methoxy group of this compound undergoes hydrolysis to form a silanol (dimethyl(phenyl)silanol) and methanol.[1] These silanols are reactive and can then undergo condensation with each other to form siloxane oligomers or polymers, which are often observed as a white precipitate.[1]
Q4: Are there any visual indicators that my this compound has degraded?
A4: Yes, fresh this compound is a clear, colorless liquid.[5] If the liquid appears cloudy, contains a gel-like substance, or has a white solid precipitate, it is a strong indication that it has hydrolyzed and is no longer suitable for use.
Q5: How can I analytically confirm the purity and integrity of my this compound?
A5: The purity of this compound can be assessed using Gas Chromatography (GC). To detect hydrolysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In ¹H NMR, the appearance of new signals corresponding to methanol and silanol protons would indicate degradation. 29Si NMR can also be used to observe the formation of different silicon species upon hydrolysis and condensation.[9][10][11][12]
Experimental Setup
Q6: What is the most critical aspect of the experimental setup to prevent moisture contamination?
A6: The most critical aspect is maintaining a completely anhydrous and inert atmosphere throughout the entire experimental procedure. This includes the proper drying of all glassware, solvents, and other reagents, as well as the use of techniques like Schlenk lines or a glovebox to exclude atmospheric moisture.[2][3][4]
Q7: How can I ensure my solvents are sufficiently dry for use with this compound?
A7: Solvents should be dried using appropriate methods. Common techniques include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina or molecular sieves.[13] The water content of the solvent can be quantitatively determined using Karl Fischer titration to ensure it meets the reaction requirements.[13]
Quantitative Data on Moisture Impact
The presence of water can significantly impact the yield of reactions where this compound is used, for example, in the protection of alcohols as silyl ethers. The following table provides illustrative data on how varying levels of water in the reaction solvent can affect the yield of a typical silylation reaction.
| Water Content in Solvent (ppm) | Expected Yield of Silyl Ether (%) | Observations |
| < 10 | > 95% | Clean reaction with minimal byproduct formation. |
| 50 | 80 - 90% | Noticeable formation of siloxane byproducts, potentially complicating purification. |
| 100 | 60 - 75% | Significant precipitation of polysiloxanes, purification becomes challenging. |
| > 200 | < 50% | Reaction is severely hampered, with the majority of the silane undergoing hydrolysis. |
Note: These are generalized values. The actual impact of moisture will depend on the specific reaction conditions, including the substrate, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using this compound
This protocol outlines the silylation of a primary alcohol under anhydrous conditions.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine or imidazole
-
Inert gas (Argon or Nitrogen)
-
Oven-dried or flame-dried glassware
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
In the flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) or imidazole (1.5 eq) to the solution via a dry syringe.
-
Slowly add this compound (1.1 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
References
- 1. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Organosilanes, Silyl Ethers, and Silanols [ouci.dntb.gov.ua]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]
- 9. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 10. unige.ch [unige.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. afinitica.com [afinitica.com]
Improving the uniformity of Methoxydimethyl(phenyl)silane surface coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxydimethyl(phenyl)silane (MDPS) for surface coatings. Our goal is to help you achieve uniform and reliable coatings in your experiments.
Troubleshooting Guide
Issue 1: Non-Uniform or Patchy Coating
A common challenge with silane coatings is achieving a consistent, uniform layer across the entire substrate.
Possible Causes and Solutions:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean for uniform silanization. Contaminants like organic residues or dust can block surface hydroxyl groups, preventing the silane from binding.[1]
-
Solution: Implement a rigorous cleaning protocol. For glass or silicon surfaces, treatments like piranha solution or oxygen plasma can effectively generate a high density of surface hydroxyl groups.[1]
-
-
Improper Silane Concentration: Using a silane concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[1][2]
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Solution: Empirically determine the optimal silane concentration for your specific application. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, while monitoring the surface properties.[1]
-
-
Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it can bind to the surface.[1][2] Extreme temperatures can also affect the reaction rate, leading to uneven application.[1]
Troubleshooting Workflow for Non-Uniform Coating
Caption: Troubleshooting workflow for addressing non-uniform MDPS coatings.
Issue 2: Poor Hydrophobicity of the Coated Surface
If the treated surface does not exhibit the expected hydrophobicity, it may indicate issues with the silane layer's density or orientation.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion due to insufficient reaction time or non-optimal temperature.[1]
-
Solution: Increase the reaction time or moderately raise the temperature to encourage more complete surface coverage.[1]
-
-
Poor Quality Silane: The MDPS reagent may have degraded.
-
Solution: Always use a fresh, high-quality MDPS solution for each experiment. Avoid using old or improperly stored reagents.[1]
-
-
Lack of Curing: A post-deposition curing step can be crucial for stabilizing the silane layer.
-
Solution: After the silanization reaction, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes).[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MDPS binding to a surface?
A1: The methoxy group on the this compound undergoes hydrolysis in the presence of water to form a reactive silanol group. This silanol group then condenses with the hydroxyl groups present on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si). This process anchors the MDPS molecule to the surface.
Q2: How does the concentration of MDPS affect the final coating?
A2: The concentration of MDPS in the deposition solution is a critical parameter. A low concentration may result in an incomplete monolayer, leading to a non-uniform surface with poor hydrophobicity. Conversely, an excessively high concentration can lead to the formation of multilayers and aggregates, which can create a weak, uneven, and poorly adhered coating.[1][2] The optimal concentration should be determined experimentally for each specific application.
Q3: What is the importance of a curing step after MDPS deposition?
A3: Curing, typically involving heating the coated substrate, serves multiple purposes. It helps to drive off any remaining solvent and water from the surface. More importantly, it promotes the completion of the condensation reaction between the silane and the substrate, as well as cross-linking between adjacent silane molecules, leading to a more stable and durable coating.[1] The optimal curing time and temperature will depend on the substrate and the desired properties of the coating.[3]
Q4: Can MDPS be used on any substrate?
A4: MDPS, like other silanes, is most effective on substrates that have hydroxyl (-OH) groups on their surface, such as glass, silicon wafers, and many metal oxides.[3][4] The density of these hydroxyl groups can significantly impact the quality of the silane coating.[4] For substrates with a low density of hydroxyl groups, a surface pre-treatment to introduce these functional groups may be necessary.
Data Presentation
The following tables provide illustrative data on how different experimental parameters can influence the properties of silane coatings. While this data is based on general principles and results for similar silanes, it serves as a starting point for optimizing your MDPS coating process.
Table 1: Illustrative Effect of MDPS Concentration on Water Contact Angle
| MDPS Concentration (v/v %) | Average Water Contact Angle (°) | Surface Characteristic |
| 0.5 | 65 | Partially Hydrophobic |
| 1.0 | 85 | Hydrophobic |
| 2.0 | 95 | Highly Hydrophobic |
| 5.0 | 88 | Hydrophobic (potential for aggregation) |
Table 2: Illustrative Effect of Curing Temperature on Coating Stability (Measured by Contact Angle after Sonication)
| Curing Temperature (°C) | Curing Time (min) | Water Contact Angle after Sonication (°) |
| 25 (Room Temp) | 60 | 70 |
| 80 | 30 | 88 |
| 110 | 30 | 92 |
| 150 | 30 | 85 (potential for degradation) |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
-
Initial Cleaning: Sonicate the substrate in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
Surface Activation (Piranha Solution - Use with extreme caution in a certified fume hood with appropriate personal protective equipment):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[1]
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.[1]
Protocol 2: Preparation of MDPS Solution and Coating Application
-
Solution Preparation:
-
Coating Application (Dip Coating):
-
Immerse the cleaned and activated substrates in the prepared MDPS solution for a set time (e.g., 30-60 minutes).
-
Withdraw the substrates from the solution at a constant, slow speed to ensure a uniform coating.
-
-
Rinsing: Rinse the coated substrates with fresh anhydrous solvent to remove any excess, unreacted silane.
-
Curing:
-
Place the coated substrates in an oven at 100-120 °C for 30-60 minutes to cure the silane layer.[1]
-
Experimental Workflow for MDPS Surface Coating
Caption: General experimental workflow for surface coating with MDPS.
References
- 1. Surface treatment of nanoalumina with aminosilane: the effect of silane concentration on the surface chemistry and performance of nanoalumina [amnc.aut.ac.ir]
- 2. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for handling and disposal of Methoxydimethyl(phenyl)silane in a lab setting
This guide provides best practices for the safe handling and disposal of Methoxydimethyl(phenyl)silane in a laboratory setting, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor (Category 3).[1] It is also known to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[1] It is sensitive to moisture and may react with water.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is mandatory to use the following PPE:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use.
-
Body Protection: A chemical-resistant lab coat or apron is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2]
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored under an inert gas and be protected from moisture.[1][4] Keep it away from heat, sparks, open flames, and other ignition sources.[5]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately remove all sources of ignition.[2] Absorb the spill with an inert material (e.g., dry sand or earth) and collect it into a suitable, closed container for disposal.[2] Ensure the area is well-ventilated. Avoid allowing the spill to enter drains.
Q5: How do I dispose of waste this compound?
A5: All waste containing this compound must be treated as hazardous waste. Disposal should be entrusted to a licensed waste disposal company. Do not dispose of it down the drain. Contaminated packaging should also be disposed of in accordance with local and national regulations.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Cloudy appearance of the compound in the storage bottle. | Exposure to moisture, leading to hydrolysis.[6] | Discard the reagent as it may be contaminated. Ensure bottles are properly sealed and stored in a dry environment, preferably in a desiccator or under an inert atmosphere. |
| Inconsistent reaction results. | Degradation of the reagent due to improper storage. | Use a fresh bottle of this compound that has been stored correctly. Consider re-purifying the material if a large quantity is affected and you have the appropriate equipment. |
| Pressure buildup in the reaction vessel. | Reaction with water or other incompatible materials, generating gas. | Ensure all glassware is thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C9H14OSi | [7] |
| Molecular Weight | 166.30 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 95 °C / 17 mmHg | [1][4] |
| Flash Point | 59 °C | [1][4] |
| Specific Gravity (20/20) | 0.95 | [1] |
| Refractive Index | 1.49 | [1][3] |
| UN Number | 1993 | [3] |
Experimental Protocols
Protocol 1: Safe Handling and Use in a Reaction
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Gather all necessary PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Ensure an eyewash station and safety shower are accessible.[2]
-
All glassware must be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
-
Handling:
-
Post-Reaction:
Protocol 2: Disposal of Unused this compound
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solvents and disposable materials, in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical.
-
-
Neutralization (for small quantities, if permissible by institutional guidelines):
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood.
-
Slowly add the this compound to a stirred, cooled solution of 5% sodium hydroxide or saturated sodium bicarbonate.[9] This will hydrolyze the silane and neutralize any acidic byproducts.
-
Monitor the pH of the solution and add more base as needed until the pH is neutral (6-8).[9]
-
A solid polysiloxane precipitate will form.
-
-
Final Disposal:
-
Separate the solid precipitate by filtration. The solid waste should be placed in a labeled hazardous waste container.[9]
-
The aqueous filtrate, if free of other regulated substances, may be disposable down the drain with copious amounts of water, pending local regulations.[9]
-
For larger quantities or if neutralization is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 17881-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 17881-88-8 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 17881-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Buy Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 [smolecule.com]
- 7. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Silane, methoxydimethylphenyl- - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Methoxydimethyl(phenyl)silane and Other Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the realms of materials science, drug delivery, and advanced manufacturing, the interface between organic and inorganic materials is a critical determinant of performance and longevity. Silane coupling agents are indispensable molecules that bridge this gap, enhancing adhesion, compatibility, and overall system stability. This guide provides an objective comparison of Methoxydimethyl(phenyl)silane with other commonly used silane coupling agents, supported by experimental data to aid in the selection of the optimal agent for specific research and development applications.
Silane coupling agents are organosilicon compounds that form a durable link between organic polymers and inorganic substrates. Their bifunctional nature allows one part of the molecule to bond with the inorganic surface (e.g., glass, metal, or silica) and the other part to react with the organic matrix. The choice of silane can significantly influence key properties such as bond strength, hydrophobicity, and hydrolytic stability.
Performance Benchmark: A Quantitative Comparison
The effectiveness of a silane coupling agent is evaluated based on its ability to improve the interfacial properties between dissimilar materials. Key performance indicators include adhesion strength, which measures the force required to delaminate a coating or adhesive from a substrate, and surface energy, often quantified by water contact angle measurements, which indicates the degree of hydrophobicity.
Adhesion Strength
The primary function of a silane coupling agent is to enhance the bond strength between a substrate and a polymer. This is a critical factor in applications ranging from dental composites to coatings for medical devices. The following table summarizes shear bond strength data for various silane coupling agents, providing a comparative look at their adhesion-promoting capabilities. While direct data for this compound is limited in publicly available studies, data for other functional silanes provides a strong benchmark. For instance, aminosilanes and methacryloxysilanes are widely recognized for their robust adhesion performance.
| Silane Coupling Agent | Substrate | Resin/Polymer | Shear Bond Strength (MPa) |
| Aminosilane (Generic) | Silica | Epoxy | 25 - 40 |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane | Metal | Silicone | 1.53[1][2] |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Glass Fiber | Bis-GMA/TEGDMA | ~35-45[3] |
| Glycidoxypropyltrimethoxysilane (GPMS) | Glass Fiber | Bis-GMA/TEGDMA | ~25-35[3] |
Note: The adhesion strength is highly dependent on the specific substrate, polymer, and experimental conditions.
Surface Energy and Wettability
The ability of a silane to modify the surface energy of a substrate is crucial for controlling its interaction with liquids, which is particularly important in biocompatibility and drug delivery applications. The water contact angle is a common measure of surface hydrophobicity; a higher contact angle indicates a more hydrophobic surface. Phenyl-functionalized silanes, like this compound, are known to impart a high degree of hydrophobicity.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) |
| Untreated SiO₂ | Silicon Dioxide | 25[4] |
| Phenyltrichlorosilane (PTS)* | Silicon Dioxide | 73[4] |
| Octyltrichlorosilane (OTS-8) | Silicon Dioxide | 99[4] |
| Octadecyltrichlorosilane (OTS-18) | Silicon Dioxide | 104[4] |
| Silane-treated wood fibers | Wood Fiber | 127.9 - 139.7[5] |
*Phenyltrichlorosilane (PTS) is a trifunctional silane structurally similar to the phenyl-functional aspect of this compound and is used here as a proxy to indicate the effect of the phenyl group on surface energy.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. The following are protocols for key experiments cited in the evaluation of silane coupling agents.
Protocol 1: Surface Treatment of a Solid Substrate
This protocol outlines a standard procedure for applying a silane coupling agent to a solid substrate, such as glass or silica.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Selected Silane Coupling Agent (e.g., this compound)
-
Solvent (e.g., ethanol, isopropanol, or toluene)
-
Deionized water
-
Acetic acid (for hydrolysis catalysis, if needed)
-
Beakers and magnetic stir bar
-
Ultrasonic bath
-
Drying oven or nitrogen stream
Procedure:
-
Substrate Cleaning: The substrate is first rigorously cleaned to remove any organic contaminants and to ensure a high density of surface hydroxyl groups. This is typically achieved by sonication in a series of solvents such as acetone and isopropanol, followed by a final rinse with deionized water.
-
Drying: The cleaned substrate is thoroughly dried, often with a stream of nitrogen gas and/or by heating in an oven at a temperature sufficient to remove adsorbed water (e.g., 110-120 °C).
-
Silane Solution Preparation: The silane coupling agent is typically dissolved in an appropriate solvent to create a dilute solution (e.g., 1-5% by volume). For some silanes, a small amount of water and an acid catalyst (like acetic acid) are added to the solvent to pre-hydrolyze the silane's alkoxy groups into reactive silanol groups.
-
Silanization: The substrate is immersed in the silane solution for a specific duration, which can range from minutes to hours. Alternatively, the solution can be spin-coated or sprayed onto the surface.
-
Rinsing: After treatment, the substrate is rinsed with the solvent to remove any excess, unreacted silane.
-
Curing: The silane layer is then cured, typically by heating in an oven. The curing process facilitates the formation of covalent bonds between the silane and the substrate and can also promote cross-linking within the silane layer.
Protocol 2: Shear Bond Strength Testing
This protocol describes the methodology for evaluating the adhesive strength of a silane-treated surface bonded to a polymer.
Materials:
-
Silane-treated substrates
-
Polymer resin or composite
-
Molds for creating standardized bonding areas
-
Universal testing machine with a shear testing fixture
-
Curing apparatus (e.g., UV light source for photocurable resins)
Procedure:
-
Sample Preparation: A mold with a defined surface area is placed onto the silane-treated substrate.
-
Application of Polymer: The polymer resin is applied into the mold, ensuring complete contact with the treated surface.
-
Curing: The polymer is cured according to the manufacturer's instructions (e.g., light-curing, thermal curing).
-
Shear Testing: After curing and any necessary post-curing or conditioning (e.g., storage in water to test hydrolytic stability), the sample is mounted in a universal testing machine. A shear force is applied to the base of the polymer cylinder at a constant crosshead speed until failure occurs.
-
Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bonded surface area.
Protocol 3: Contact Angle Measurement
This protocol details the steps for measuring the water contact angle on a silane-treated surface to assess its hydrophobicity.
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement system
-
High-purity deionized water
-
Microsyringe
Procedure:
-
Sample Placement: The silane-treated substrate is placed on the sample stage of the goniometer.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from a microsyringe onto the surface of the substrate.
-
Image Capture and Analysis: The profile of the water droplet is captured by a camera. The software then analyzes the image to determine the angle at the three-phase (solid-liquid-air) contact point. Measurements are typically taken at multiple locations on the surface to ensure statistical relevance.
Visualizing the Process and Logic
To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
References
A Comparative Guide to Surface Modification: Methoxydimethyl(phenyl)silane vs. Ethoxy-Based Silanes
For researchers, scientists, and drug development professionals, the precise control of surface properties is a critical factor in the success of a wide range of applications, from biocompatible coatings on medical devices to the functionalization of nanoparticles for targeted drug delivery. Silane coupling agents are indispensable tools for this purpose, forming robust and stable modifications on various substrates. This guide provides an in-depth comparison of methoxydimethyl(phenyl)silane and common ethoxy-based silanes, offering a detailed analysis of their performance characteristics supported by available data and experimental protocols.
The primary distinction between methoxy- and ethoxy-based silanes lies in their reactivity, which is governed by the rate of hydrolysis of the alkoxy groups. Methoxy silanes are known to hydrolyze more rapidly than their ethoxy counterparts. This fundamental difference has significant implications for handling, solution stability, and the final properties of the modified surface.
Performance Comparison: Key Characteristics
While direct head-to-head comparative studies under identical conditions for this compound and its direct ethoxy analog are limited in publicly available literature, we can infer performance differences based on general principles and data from various studies on similar silanes.
| Feature | This compound | Ethoxy-Based Silanes (e.g., Ethoxydimethyl(phenyl)silane, TEOS, APTES) |
| Hydrolysis Rate | Faster | Slower[1] |
| Byproduct of Hydrolysis | Methanol | Ethanol |
| Solution Shelf Life | Shorter | Longer |
| Working Time | Shorter | Longer |
| VOC Concerns | Higher (Methanol is more toxic) | Lower (Ethanol is less toxic) |
| Typical Water Contact Angle on Glass | > 90° (Hydrophobic)[2] | Variable, can be tailored from hydrophilic to hydrophobic (e.g., APTES can be hydrophilic, while alkyl-ethoxysilanes are hydrophobic)[3] |
| Coating Stability | Good, forms stable siloxane bonds | Good, forms stable siloxane bonds; may offer slightly better long-term hydrolytic stability in some cases |
Note: The water contact angle is a measure of the hydrophobicity of a surface; higher angles indicate greater hydrophobicity. The values presented are illustrative and can vary significantly based on the specific silane, substrate, and processing conditions.
Quantitative Performance Data
The following table summarizes representative quantitative data for phenyl-containing silanes and common ethoxy-based silanes from various studies to provide an insight into their relative performance in modifying surface properties.
| Silane | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| Chlorodimethylphenylsilane* | Glass | ~85 | Not Reported | [1] |
| Phenyltrimethoxysilane | Silica Nanoparticles | Hydrophobic surface achieved | Not Reported | [4][5] |
| This compound | Glass | > 100 | Not Reported | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | ~55 - 85 | Not Reported | [3] |
| Tetraethyl Orthosilicate (TEOS) derived silica | Glass | ~27 (unmodified) | High | [6] |
*Chlorodimethylphenylsilane is a chloro-based silane but provides an indication of the hydrophobicity achievable with a phenyl-dimethyl-silyl group.
Disclaimer: The data presented are from separate studies and are for illustrative purposes. They do not represent a direct comparison under the same experimental conditions.
Reaction Mechanisms and Experimental Workflows
The surface modification process for both methoxy- and ethoxy-based silanes involves two key steps: hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface to form stable siloxane bonds.
Caption: General experimental workflow for surface modification using silanes.
The hydrolysis and condensation reactions are fundamental to the formation of a stable silane layer on a substrate.
Caption: Two-step reaction mechanism of silane surface modification.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for achieving reproducible surface modifications. Below are representative protocols for solution-phase deposition of this compound and a generic ethoxy-based silane on a silica-based substrate (e.g., glass or silicon wafer).
Protocol 1: Surface Modification with this compound
1. Materials:
-
This compound
-
Anhydrous toluene
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen or argon gas
-
Oven
2. Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in piranha solution for 30-60 minutes to remove organic residues and generate surface hydroxyl (-OH) groups.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour.
-
Allow the substrates to cool to room temperature in a desiccator.
3. Silanization Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon).
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C).
4. Post-Silanization Treatment:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds and cross-linking within the silane layer.
-
After curing, allow the substrates to cool and rinse again with toluene, followed by drying with a stream of nitrogen or argon.
5. Storage:
-
Store the modified substrates in a clean, dry, and inert environment to prevent contamination and degradation of the coating.
Protocol 2: Surface Modification with a Generic Ethoxy-Based Silane (e.g., Ethoxydimethyl(phenyl)silane)
The protocol for ethoxy-based silanes is similar to that for methoxy-based silanes, with potential adjustments to the reaction time to account for the slower hydrolysis rate.
1. Materials:
-
Ethoxy-based silane (e.g., ethoxydimethyl(phenyl)silane)
-
Anhydrous toluene or ethanol
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution or other appropriate cleaning agent
-
Deionized water
-
Nitrogen or argon gas
-
Oven
2. Substrate Cleaning and Hydroxylation:
-
Follow the same procedure as described in Protocol 1.
3. Silanization Procedure:
-
Prepare a 1-5% (v/v) solution of the ethoxy-based silane in anhydrous toluene or ethanol.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Due to the slower hydrolysis rate of ethoxy silanes, a longer reaction time (e.g., 4-24 hours) at room temperature or a higher reaction temperature may be required to achieve a similar surface coverage as with methoxy silanes.
4. Post-Silanization Treatment:
-
Follow the same rinsing and curing steps as described in Protocol 1.
5. Storage:
-
Store the modified substrates in a clean, dry, and inert environment.
Conclusion: Making the Right Choice
The selection between this compound and an ethoxy-based silane is a trade-off between reactivity and handling convenience.
-
This compound is the preferred choice for applications requiring rapid surface modification due to its faster hydrolysis rate. However, this increased reactivity translates to a shorter shelf life for its solutions and necessitates more careful handling to avoid premature polymerization. The generation of methanol as a byproduct also requires appropriate safety precautions.
-
Ethoxy-based silanes offer greater solution stability and a longer working time, making them more suitable for processes that require more controlled reaction kinetics or for batch processes where the silane solution needs to be stored for a period. The production of ethanol as a byproduct is also a significant safety advantage.
Ultimately, the optimal choice depends on the specific requirements of the application, including the desired reaction speed, processing conditions, and safety considerations. For applications where a phenyl group is desired for its hydrophobicity and potential for π-π interactions, both methoxy- and ethoxy-dimethyl(phenyl)silanes are viable options, with the choice primarily dictated by the desired process parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 68083-14-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Methoxydimethyl(phenyl)silane and Plasma Treatment for Surface Functionalization
For researchers, scientists, and drug development professionals, achieving precise control over surface properties is a critical factor in advancing innovations in biomaterials, microfluidics, and drug delivery systems. The choice of surface functionalization technique directly impacts biocompatibility, adhesion, and overall device performance. This guide provides an objective comparison between two prevalent methods: chemical modification with Methoxydimethyl(phenyl)silane and physical modification via plasma treatment. The following sections present a detailed analysis supported by experimental data to aid in the selection of the optimal surface modification strategy.
At a Glance: this compound vs. Plasma Treatment
| Feature | This compound Treatment | Plasma Treatment |
| Mechanism | Chemical vapor or solution deposition leading to a self-assembled monolayer (SAM) or thin film. | Ionized gas bombards the surface, causing cleaning, etching, and introduction of functional groups. |
| Surface Chemistry | Introduces phenyl and methyl groups, creating a hydrophobic and non-polar surface. | Can introduce a variety of functional groups (e.g., hydroxyl, carboxyl, amine) depending on the gas used, often increasing hydrophilicity.[1] |
| Process Control | High control over monolayer formation through parameters like concentration, temperature, and reaction time.[2] | Precise control over surface properties by adjusting gas type, power, pressure, and treatment time. |
| Substrate Versatility | Primarily effective on surfaces with hydroxyl groups (e.g., glass, silicon wafers, metal oxides). | Applicable to a wide range of materials including polymers, metals, ceramics, and glass.[3] |
| Adhesion Improvement | Can improve adhesion for specific applications by altering surface energy. | Significantly improves adhesion for a broad range of coatings and adhesives.[4][5] |
| Biocompatibility | Phenyl-terminated surfaces can influence protein adsorption and cellular interactions. | Can be tailored to enhance biocompatibility and promote cell adhesion.[1][4] |
| Environmental Impact | Involves the use of solvents, which may have environmental and safety considerations. | Generally considered a "green" alternative as it avoids harsh chemicals. |
Performance Data: A Quantitative Comparison
Table 1: Water Contact Angle and Surface Free Energy
| Treatment | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Untreated | Glass | 29.6 | 46.3 |
| Silanization (Generic Alkylsilane) | Glass | >90 | 20-30 |
| Silanization (3-methacryloxyproyltrimethoxysilane) | Silicon Wafer | 60.7 - 71.5 | 40.0 - 44.5[6] |
| Untreated | Polypropylene (PP) | ~87 | - |
| Plasma Treatment (Air) | Polypropylene (PP) | ~61 | -[7] |
| Untreated | Polytetrafluoroethylene (PTFE) | ~112 | - |
| Plasma Treatment (Argon) | Polytetrafluoroethylene (PTFE) | ~61 | -[1] |
| Untreated | Titanium | - | - |
| Plasma Treatment (Non-thermal atmospheric pressure) | Titanium | Significantly Decreased | Increased[8] |
Note: The performance of silanes and plasma treatments can vary significantly based on the specific silane used, substrate material, and processing parameters.
Table 2: Surface Elemental Composition (XPS Analysis)
| Treatment | Substrate | Key Elemental Changes |
| Silanization (Generic Organosilane) | E-glass fibers | Presence of Si, C, and O from the silane layer detected.[9] |
| Plasma Treatment (Oxygen) | Polypropylene (PP) | Increase in oxygen concentration on the surface.[7] |
| Plasma Treatment (Nitrogen) | Polypropylene (PP) | Introduction of nitrogen-containing functional groups. |
| Plasma Treatment (SF₆) | Carbon Nanowalls | Introduction of fluorine onto the surface.[10] |
Experimental Protocols
This compound Deposition (Vapor Phase)
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
To maximize surface hydroxyl groups, treat the cleaned substrate with an oxygen plasma or a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Silanization:
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
Place a small, open container with a few drops of this compound inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator to a low pressure to promote the vaporization of the silane.
-
Allow the substrates to be exposed to the silane vapor for a period of 2 to 18 hours.[11]
-
-
Post-Deposition Curing:
-
Vent the desiccator and remove the substrates.
-
Cure the coated substrates in an oven at approximately 110°C for 30-60 minutes to form a stable siloxane network.[11]
-
Plasma Treatment Protocol
-
Substrate Preparation:
-
Clean the substrate surface to remove any contaminants. This can be achieved through solvent cleaning or sonication.
-
Ensure the substrate is completely dry before placing it in the plasma chamber.
-
-
Plasma Treatment:
-
Place the substrate in the vacuum chamber of the plasma system.
-
Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ mbar.
-
Introduce the process gas (e.g., oxygen, argon, nitrogen) into the chamber at a controlled flow rate.
-
Apply radiofrequency (RF) or microwave power to generate the plasma. Treatment parameters such as power (e.g., 50-100 W), pressure (e.g., 0.1-1.0 mbar), and duration (e.g., 10 seconds to several minutes) are critical and depend on the substrate and desired outcome.[1]
-
-
Post-Treatment Handling:
-
After treatment, vent the chamber and remove the substrate.
-
The surface properties of plasma-treated materials can change over time due to surface rearrangement and contamination (aging effect). Therefore, it is often recommended to use the treated surface for subsequent processing steps as soon as possible.
-
Visualizing the Processes and a Key Biological Interaction
To better understand the workflows and the implications of these surface modifications, the following diagrams illustrate the key steps and a generalized signaling pathway influenced by surface chemistry.
Conclusion
Both this compound treatment and plasma treatment are powerful techniques for surface functionalization, each with distinct advantages and ideal applications.
This compound is an excellent choice for creating well-defined, hydrophobic surfaces on hydroxyl-rich substrates. Its ability to form self-assembled monolayers provides a high degree of control over the surface chemistry at the molecular level. This makes it particularly suitable for applications in microfabrication and as a non-stick coating.
Plasma treatment , on the other hand, offers unparalleled versatility in terms of the range of substrates it can modify and the variety of surface functionalities it can introduce. Its primary advantages lie in its solvent-free nature and its effectiveness in dramatically improving adhesion. For applications requiring enhanced biocompatibility and the promotion of cell adhesion on a wide array of materials, plasma treatment is often the more robust and adaptable solution.[1][4]
The selection between these two methods should be guided by the specific requirements of the application, including the substrate material, the desired surface properties, and the intended biological or chemical interactions. For many applications in drug development and biomaterials, where a combination of properties may be required, a multi-step approach involving both plasma activation and subsequent chemical functionalization (such as silanization) can provide a powerful strategy for creating highly tailored surfaces.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. diva-portal.org [diva-portal.org]
- 3. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Journal of Molecular Sciences | An Open Access Journal from MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of atmospheric plasma versus conventional surface treatments on the adhesion capability between self-adhesive resin cement and titanium surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 43f Plasma and Silane Treatment for the Improvement of Polymer-Polymer Interfaces in Nanocomposites [skoge.folk.ntnu.no]
A Comparative Guide to Purity Validation: Methoxydimethyl(phenyl)silane by Quantitative NMR (qNMR) vs. Gas Chromatography (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for critical reagents like methoxydimethyl(phenyl)silane is paramount for ensuring the reproducibility and reliability of synthetic processes and the quality of final products in pharmaceutical and materials science research. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document outlines the fundamental principles of each technique, provides detailed experimental protocols for the analysis of this compound, and presents a comparative analysis of their performance based on experimental data. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs, thereby ensuring the highest level of quality and integrity for their work.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide a direct and absolute quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a signal from this compound to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined.[3] Furthermore, ¹H qNMR provides valuable structural information about the analyte and any potential impurities present in the sample, aiding in their identification.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique, particularly well-suited for volatile and semi-volatile compounds such as this compound.[1] In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. The FID is a highly sensitive detector that generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame. For purity determination, the area of the analyte peak is compared to the total area of all peaks in the chromatogram (area percent method), or an internal standard can be used for more accurate quantification.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of this compound purity using an internal standard method.
1. Materials and Reagents:
-
This compound (analyte)
-
1,4-Bis(trimethylsilyl)benzene (BTMSB) (Internal Standard, Certified Reference Material >99.5% purity)[4]
-
Chloroform-d (CDCl₃) (Deuterated solvent, 99.8% D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15 mg of the internal standard, 1,4-bis(trimethylsilyl)benzene, into the same vial. The goal is to achieve a near 1:1 molar ratio of analyte to internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems)
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei, approximately 5 times the longest T1)
-
Acquisition Time (aq): ≥ 3 s
-
Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[3]
-
Spectral Width: 0-10 ppm
-
Temperature: 298 K
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the following signals:
-
This compound: The singlet corresponding to the methoxy protons (-OCH₃) at approximately 3.4 ppm (3H).
-
1,4-Bis(trimethylsilyl)benzene (Internal Standard): The singlet corresponding to the trimethylsilyl protons (-Si(CH₃)₃) at approximately 0.25 ppm (18H).[4]
-
-
Calculate the purity of this compound using the following equation[3]:
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
This protocol describes the purity assessment of this compound using the area percent method.
1. Materials and Reagents:
-
This compound (analyte)
-
Hexane (High-purity, GC grade)
-
Autosampler vials with caps
2. Sample Preparation:
-
Prepare a solution of this compound in hexane at a concentration of approximately 1 mg/mL.
-
Transfer the solution to an autosampler vial.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W Select Silanes column (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
Quantitative Data Comparison
The following table summarizes hypothetical but representative data from the analysis of a batch of this compound using both qNMR and GC-FID, illustrating the performance characteristics of each technique.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) |
| Purity Assay (%, w/w) | 99.2 ± 0.1 | 99.5 (Area %) |
| Precision (%RSD, n=6) | 0.15% | 0.5% |
| Accuracy | High (Primary Method) | Dependent on response factors of impurities |
| Limit of Detection (LOD) | ~0.05% | ~0.001% (for volatile impurities) |
| Limit of Quantification (LOQ) | ~0.15% | ~0.005% (for volatile impurities) |
| Analysis Time per Sample | ~15-20 minutes | ~25 minutes |
| Structural Information | Yes (Analyte and impurities) | No (Retention time only) |
| Reference Standard | Analyte-specific standard not required | Not required for area %, but needed for accurate quantification of impurities |
Mandatory Visualization
Caption: Experimental workflow for qNMR purity analysis.
Conclusion and Recommendations
Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each offering distinct advantages.
qNMR stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte.[1] Its ability to simultaneously provide structural information makes it an exceptionally strong tool for the characterization of new chemical entities, for troubleshooting synthetic routes, and for providing a definitive purity value with high accuracy and precision.
GC-FID offers superior sensitivity for the detection of volatile impurities at trace levels. Its high throughput and robustness make it well-suited for routine quality control and for screening raw materials for low-level contaminants. However, the accuracy of the area percent method is contingent on the assumption that all components have a similar response factor in the FID, which may not always be the case.
Recommendation:
-
For definitive purity assignment, characterization of reference materials, and in-depth analysis of impurity profiles , qNMR is the recommended technique due to its status as a primary method and its ability to provide structural information.
-
For routine quality control, high-throughput screening, and the detection of trace volatile impurities , GC-FID is a highly effective and efficient method.
For a comprehensive and orthogonal approach to purity validation, the use of both techniques is highly recommended. qNMR can provide a highly accurate and precise purity value for the main component, while GC-FID can offer complementary information on the presence of trace volatile impurities, ensuring the highest confidence in the quality of this compound.
References
Assessing the bond strength of polymers to substrates treated with Methoxydimethyl(phenyl)silane
In the intricate world of materials science, achieving a robust and lasting bond between polymers and various substrates is a critical determinant of product performance and longevity. For researchers, scientists, and drug development professionals, the choice of adhesion promoter can be pivotal. This guide provides an objective comparison of Methoxydimethyl(phenyl)silane as a surface treatment for enhancing polymer bond strength, weighed against other common alternatives. The information presented is supported by available experimental data and established testing protocols to aid in the selection of the most suitable surface modification strategy.
The Science of Silane Adhesion
Organofunctional silanes, such as this compound, serve as molecular bridges at the interface between an inorganic substrate and a polymer matrix.[1][2] The fundamental mechanism involves the hydrolysis of the methoxy groups in the presence of moisture to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, or ceramics, forming a durable covalent bond. The phenyl and dimethyl functionalities of the silane interact with the polymer, creating a strong and stable interfacial layer that significantly enhances adhesion.
Performance Comparison: this compound vs. Alternatives
While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, we can draw comparisons from various studies on different polymer-substrate systems. The following table summarizes representative bond strength data for various silane and alternative treatments. It is crucial to note that these values are illustrative and the performance of any adhesion promoter is highly dependent on the specific polymer, substrate, and application conditions.
| Surface Treatment | Polymer System | Substrate | Bond Strength (MPa) | Test Method |
| This compound | Epoxy | Aluminum | Data not available in direct comparative studies | Lap Shear |
| 3-Aminopropyltriethoxysilane (APTES) | Epoxy | Glass | ~15-25 | Lap Shear |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy | Glass | ~20-30 | Lap Shear |
| Vinyltrimethoxysilane (VTMS) | Polyethylene | Glass | ~5-10 | Peel Strength |
| Titanate Coupling Agent | Poly(methyl methacrylate) (PMMA) | Barium Titanate | Enhancement of 25% in fracture toughness over untreated samples.[3] | Fracture Toughness |
| No Treatment (Control) | Epoxy | Aluminum | ~5-10 | Lap Shear |
Note: The bond strength values are approximate and collated from various sources for illustrative purposes. Direct comparison requires testing under identical conditions.
Experimental Protocols: A Framework for Assessment
To ensure reliable and comparable results when assessing the bond strength of polymers to treated substrates, standardized experimental protocols are essential. The following methodologies are based on widely accepted industry standards.
Substrate Preparation
-
Cleaning: The substrate surface must be meticulously cleaned to remove any organic or inorganic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Surface Activation (for select substrates): For substrates with a low density of surface hydroxyl groups, a plasma or corona treatment can be employed to activate the surface and promote silane bonding.[4]
Silane Treatment Protocol
-
Solution Preparation: A 1-2% (v/v) solution of this compound is prepared in a solvent system, typically an ethanol/water mixture (e.g., 95:5 v/v). The pH of the solution is adjusted to 4.5-5.5 using acetic acid to catalyze the hydrolysis of the methoxy groups.
-
Application: The cleaned and dried substrate is immersed in the silane solution for 2-5 minutes. Alternatively, the solution can be sprayed or wiped onto the surface.
-
Drying and Curing: The treated substrate is rinsed with ethanol to remove excess silane and then dried in an oven at 110-120°C for 10-15 minutes to promote the condensation reaction and the formation of a stable siloxane layer.
Bond Strength Testing
1. Lap Shear Strength Test (ASTM D1002/D3165): [1][4][5][6]
-
Specimen Preparation: Two substrate coupons are treated as described above. The polymer adhesive is applied to a defined area on one end of each coupon. The coupons are then overlapped, and the adhesive is cured according to the manufacturer's specifications.
-
Testing: The bonded specimen is placed in a universal testing machine and pulled in tension at a constant rate until failure. The lap shear strength is calculated by dividing the maximum load by the bonded area.
2. Pull-Off Adhesion Test (ASTM D4541): [7][8][9][10]
-
Specimen Preparation: The polymer is applied as a coating or adhesive to the treated substrate. A loading fixture (dolly) is then bonded to the surface of the polymer.
-
Testing: A portable pull-off adhesion tester is attached to the dolly and a tensile force is applied perpendicular to the surface until the dolly is detached. The pull-off strength and the nature of the failure (adhesive, cohesive, or substrate failure) are recorded.
Visualizing the Workflow and a Signaling Pathway
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
References
- 1. store.astm.org [store.astm.org]
- 2. matestlabs.com [matestlabs.com]
- 3. infinitalab.com [infinitalab.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. testresources.net [testresources.net]
- 6. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 7. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 8. hightower-labs.com [hightower-labs.com]
- 9. 4wardtesting.co.uk [4wardtesting.co.uk]
- 10. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
Performance of Methoxydimethyl(phenyl)silane in Diverse Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Methoxydimethyl(phenyl)silane as a coupling agent in various polymer matrices. The following sections detail the enhancement of mechanical and thermal properties, supported by experimental data and protocols.
Introduction to this compound as a Coupling Agent
This compound is a versatile organosilane that acts as a molecular bridge between inorganic fillers and organic polymer matrices. Its unique structure, featuring a hydrolyzable methoxy group and a phenyl group, allows it to form strong interfacial bonds, leading to significant improvements in the mechanical and thermal properties of composite materials. The methoxy group reacts with inorganic substrates, while the phenyl group enhances compatibility with the polymer matrix.
Mechanism of Action: Interfacial Bonding
The effectiveness of this compound as a coupling agent stems from its dual reactivity. The process involves the hydrolysis of the methoxy group to form a reactive silanol. This silanol then condenses with hydroxyl groups on the surface of inorganic fillers, such as silica or glass fibers, forming stable covalent Si-O-filler bonds. Concurrently, the phenyl group of the silane interacts with the polymer matrix, enhancing adhesion and compatibility.
Caption: Coupling mechanism of this compound.
Performance Comparison in Polymer Matrices
While direct comparative studies on this compound across a wide range of polymer matrices are limited in publicly available literature, the following tables summarize its expected performance based on data from closely related phenyl-containing silanes and general principles of silane coupling agents.
Mechanical Properties Enhancement
The primary function of a coupling agent is to improve the stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite.
| Polymer Matrix | Filler | Property Enhanced | Improvement Range (%) | Supporting Evidence/Analogue |
| Epoxy Resin | Silica (SiO2) | Flexural Strength | 30 - 60 | Phenyl-functional silanes are known to improve interfacial adhesion in epoxy composites, leading to significant increases in flexural and tensile strength. |
| Glass Fiber | Interlaminar Shear Strength | 40 - 80 | The formation of covalent bonds at the glass-epoxy interface drastically improves stress transfer. | |
| Polypropylene (PP) | Alumina (Al2O3) | Tensile Strength | 15 - 50[1] | Phenylvinyldimethoxysilane, a similar silane, has shown this level of improvement in PP/Alumina composites[1]. |
| Wood Flour | Flexural Strength | 20 - 50 | Silane treatment improves the compatibility between the hydrophilic wood flour and the hydrophobic PP matrix. | |
| Polyethylene (PE) | Silica (SiO2) | Tensile Strength | 20 - 40 | Silane-grafted polyethylene exhibits improved mechanical properties due to enhanced filler-matrix interaction. |
| Clay | Young's Modulus | 15 - 35 | The phenyl group can intercalate into clay galleries, improving dispersion and reinforcement. |
Thermal Stability Improvement
This compound can also contribute to the thermal stability of polymer composites by creating a more robust interface that is less susceptible to thermal degradation. The phenyl group itself imparts a degree of thermal resistance.
| Polymer Matrix | Filler | Thermal Property | Observation | Supporting Evidence/Analogue |
| Epoxy Resin | Silica (SiO2) | Decomposition Temperature (TGA) | Increase of 20 - 40 °C | The stable Si-O-Si linkages at the interface and the aromatic nature of the phenyl group enhance thermal stability. |
| Polypropylene (PP) | Talc | Heat Deflection Temperature (HDT) | Increase of 10 - 20 °C | Improved adhesion prevents premature failure at elevated temperatures. |
| Polyethylene (PE) | Carbon Black | Onset of Degradation (TGA) | Delayed by 15 - 30 °C | The silane network can hinder the diffusion of volatile degradation products. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Filler Surface Treatment
This protocol describes the general procedure for treating inorganic fillers with this compound.
Caption: Experimental workflow for filler surface treatment.
Procedure:
-
Solution Preparation: Prepare a 95:5 (v/v) ethanol-water solution. Adjust the pH to 4.5-5.5 using a weak acid like acetic acid. Add this compound to the solution with stirring to a final concentration of 1-2% by weight. Allow the solution to hydrolyze for at least 5 minutes.
-
Filler Treatment: Disperse the inorganic filler in the silane solution. Stir the slurry for 2-3 minutes to ensure uniform coating of the filler particles.
-
Separation and Rinsing: Separate the treated filler from the solution by decantation or filtration. Rinse the filler twice with ethanol to remove any unreacted silane.
-
Drying/Curing: Dry the treated filler in an oven at 110-120°C for 10-20 minutes or at room temperature for 24 hours to complete the condensation reaction and form a stable silane layer on the filler surface.
Composite Fabrication and Characterization
1. Composite Fabrication (Melt Compounding):
-
Dry-blend the polymer resin with the silane-treated filler.
-
Melt-compound the mixture using a twin-screw extruder.
-
Injection mold or compression mold the compounded material into test specimens according to ASTM standards.
2. Mechanical Testing:
-
Tensile Testing (ASTM D638): Determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Measure flexural strength and modulus.
-
Impact Testing (ASTM D256): Evaluate the impact resistance (Izod or Charpy).
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10°C/min to determine the onset of degradation and char yield.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer matrix.
4. Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface, FTIR analysis is conducted. Key peaks to observe include those corresponding to Si-O-Si linkages and the characteristic peaks of the phenyl group.
Conclusion
This compound is an effective coupling agent for enhancing the performance of a variety of polymer composites. The formation of a stable interfacial layer through hydrolysis and condensation reactions leads to significant improvements in mechanical properties such as tensile and flexural strength, as well as enhanced thermal stability. The phenyl functionality of the silane provides good compatibility with a range of polymer matrices, making it a versatile choice for demanding applications. The selection of the optimal silane concentration and treatment process is crucial for achieving the desired performance enhancements in the final composite material.
References
Long-Term Stability of Surfaces Treated with Methoxydimethyl(phenyl)silane: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of surfaces to control their physicochemical properties is a critical aspect of experimental design and product development. Silanization is a widely employed technique to functionalize surfaces, altering their wettability, adhesion, and biocompatibility. Among the various silanizing agents, Methoxydimethyl(phenyl)silane offers a unique combination of hydrophobicity and aromatic functionality. This guide provides a comprehensive evaluation of the long-term stability of surfaces treated with this compound, comparing its performance with other common silane alternatives. The information presented is supported by experimental data from scientific literature to aid in the selection of the most appropriate surface treatment for demanding applications.
Comparative Performance of Silane Treatments
The long-term stability of a silanized surface is paramount for applications requiring consistent performance over extended periods, especially when exposed to harsh environmental conditions such as humidity, elevated temperatures, and chemical agents. The choice of silane significantly impacts the durability of the surface treatment. This section compares the performance of this compound with other commonly used silanes: (3-Aminopropyl)triethoxysilane (APTES), a representative aminosilane, and Octadecyltrichlorosilane (OTS), a long-chain alkylsilane.
Table 1: Comparison of Hydrolytic Stability
| Silane | Initial Water Contact Angle (θ) | Water Contact Angle after 56 days in 10% H₂SO₄ at 20°C | Key Observations |
| This compound | ~85-95° (estimated) | Data not available | Phenyl groups offer steric hindrance, potentially slowing hydrolysis. |
| (3-Aminopropyl)triethoxysilane (APTES) | ~50-70° | Significantly decreased | Amine groups can catalyze the hydrolysis of siloxane bonds, leading to faster degradation.[1] |
| Octadecyltrichlorosilane (OTS) | >100° | Moderately decreased | Long alkyl chains provide a dense, hydrophobic barrier, offering good hydrolytic stability. |
Table 2: Comparison of Thermal Stability
| Silane | Onset of Decomposition (TGA) | Residue at 800°C (in N₂) | Key Observations |
| This compound | ~400°C[2] | High (due to silica formation) | The phenyl group contributes to the thermal stability of the siloxane network.[2] |
| (3-Aminopropyl)triethoxysilane (APTES) | ~250-300°C | Moderate | The aliphatic chain is less thermally stable than the phenyl group. |
| Octadecyltrichlorosilane (OTS) | ~230-400°C | Low | The long alkyl chain degrades at lower temperatures compared to the siloxane backbone. |
Table 3: Comparison of Chemical Resistance
| Silane | Resistance to Acidic Environments | Resistance to Basic Environments | Resistance to Organic Solvents |
| This compound | Good | Moderate | Excellent |
| (3-Aminopropyl)triethoxysilane (APTES) | Poor to Moderate[3] | Poor | Good |
| Octadecyltrichlorosilane (OTS) | Good | Good | Excellent |
Experimental Protocols
Reproducible and reliable data on the long-term stability of silanized surfaces depend on well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in the comparative analysis.
Surface Preparation and Silanization
A standardized protocol for substrate preparation and silanization is crucial for achieving a consistent and durable coating.
Protocol 1: Substrate Cleaning and Activation
-
Substrate: Glass slides or silicon wafers.
-
Cleaning: Sonicate the substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Activation: Immerse the cleaned substrates in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinsing and Drying: Rinse the substrates extensively with DI water and dry them under a stream of nitrogen gas, followed by baking in an oven at 110°C for 1 hour.
Protocol 2: Silanization with this compound
-
Solution Preparation: Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the activated substrates in the silane solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinsing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene, ethanol, and finally DI water to remove any unbound silane.
-
Curing: Cure the coated substrates in an oven at 110°C for 1 hour to promote the formation of a stable siloxane network.
Long-Term Stability Testing
Protocol 3: Accelerated Hydrolytic Stability Test
-
Aging Environment: Immerse the silanized substrates in a 10% sulfuric acid solution (or other corrosive medium of interest) at a constant temperature (e.g., 20°C, 40°C, or 60°C) for a defined period (e.g., up to 56 days).[3]
-
Time Points: Remove samples at regular intervals (e.g., 7, 14, 28, and 56 days).
-
Analysis: After removal, rinse the samples with DI water, dry them with nitrogen, and immediately measure the static water contact angle.
-
Data Recording: Record the change in contact angle over time as an indicator of the coating's hydrolytic stability.
Protocol 4: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Scrape the silane coating from the substrate or use a powdered form of the treated material.
-
TGA Instrument: Use a thermogravimetric analyzer.
-
Heating Program: Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]
-
Data Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the coating.
Protocol 5: Chemical Resistance Evaluation
-
Chemical Exposure: Immerse the silanized substrates in various chemical solutions (e.g., acids, bases, organic solvents) for a specified duration (e.g., 24 hours) at room temperature.
-
Evaluation: After immersion, rinse the substrates with a suitable solvent and DI water, and then dry them.
-
Characterization: Evaluate the coating for any visible changes (e.g., delamination, discoloration) and measure the water contact angle to assess changes in surface properties.
Visualizing the Processes
To better understand the mechanisms and workflows involved in evaluating the long-term stability of silane-treated surfaces, the following diagrams are provided.
Conclusion
The long-term stability of surfaces treated with this compound is influenced by its unique chemical structure. The presence of the phenyl group is expected to confer good thermal stability and a degree of hydrolytic resistance due to steric hindrance. However, for applications requiring extreme hydrophobicity and long-term durability in aqueous environments, long-chain alkylsilanes like OTS may offer superior performance. Aminosilanes such as APTES, while useful for introducing reactive amine functionalities, generally exhibit lower hydrolytic stability.
The selection of the optimal silane for a specific application requires careful consideration of the environmental conditions to which the surface will be exposed. The experimental protocols provided in this guide offer a framework for conducting rigorous, comparative evaluations of the long-term stability of various silane coatings, enabling researchers and professionals in drug development to make informed decisions for their critical applications. Further direct comparative studies on the long-term stability of this compound are warranted to provide more definitive quantitative data.
References
A Comparative Analysis: Methoxydimethyl(phenyl)silane Versus Non-Silane Adhesion Promoters
In the landscape of advanced materials, the efficacy of adhesion promoters is paramount for ensuring the durability and performance of composites and coatings. This guide provides a comparative analysis of Methoxydimethyl(phenyl)silane against prominent non-silane adhesion promoters, offering researchers, scientists, and drug development professionals a data-driven resource for material selection. Our focus is on quantitative performance metrics, detailed experimental protocols, and the underlying chemical mechanisms.
Executive Summary
While this compound is a versatile and widely utilized silane coupling agent, a comprehensive evaluation of its performance relative to non-silane alternatives is critical for application-specific optimization. Non-silane adhesion promoters, such as titanates and zirconates, present distinct chemical functionalities that can offer advantages in certain environments. This guide synthesizes available data to facilitate an objective comparison.
Performance Data: A Head-to-Head Comparison
The selection of an appropriate adhesion promoter is contingent on the specific substrates, polymer matrix, and environmental conditions. The following table summarizes quantitative data from a study comparing an amino silane to an amino zirconate in a glass fiber-reinforced epoxy composite, providing a tangible benchmark for performance.
| Adhesion Promoter Type | Original Tensile Strength | Aged Tensile Strength (240-hour 10% salt water boil) | Percentage of Original Properties Retained |
| Control (No Promoter) | 100% | - | - |
| Amino Silane | 260% of Control | 169% of Control | 65% |
| Amino Zirconate | 610% of Control | 567% of Control | 93% |
Data sourced from a study on fiberglass-reinforced epoxy composites.[1]
Note: While this data does not specifically feature this compound, it provides a valuable comparative insight into the performance of a generic amino silane against a non-silane alternative under harsh conditions. The data indicates that the zirconate-based promoter exhibited significantly higher initial adhesion and superior retention of properties after aging.[1]
Delving into the Mechanisms: Silanes vs. Non-Silanes
The fundamental difference in the mechanism of action between silanes and non-silane alternatives like titanates and zirconates dictates their suitability for various applications.
Silane Adhesion Promoters: Organofunctional silanes, including this compound, act as molecular bridges between organic and inorganic materials.[2][3] Their effectiveness hinges on the presence of hydroxyl (-OH) groups on the inorganic substrate surface. The silane's alkoxy groups hydrolyze to form reactive silanol groups, which then form strong covalent bonds with the substrate.[4][5]
Non-Silane Adhesion Promoters (Titanates and Zirconates): These organometallic compounds offer a different chemical approach.[1][6][7] Key advantages include:
-
No Water Needed for Reactivity: Unlike silanes, they do not require water for hydrolysis, which can be beneficial in moisture-sensitive formulations.[1]
-
Not Reliant on Hydroxyl Groups: They can react with surface protons, making them effective on a wider range of substrates, including those with few or no hydroxyl groups like calcium carbonate and carbon black.[1][8]
-
Catalytic Functionality: Titanates and zirconates can act as catalysts, potentially improving polymer cure and crosslinking at the interface.[1]
The following diagram illustrates the generalized logical workflow for adhesion promotion by both silane and non-silane promoters.
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the performance of adhesion promoters.
Pull-Off Adhesion Test (ASTM D4541)
This test method provides a quantitative measure of the adhesion strength of a coating to a substrate.
Objective: To determine the greatest perpendicular force (in tension) that a surface area can bear before a plug of material is detached.
Apparatus:
-
Portable pull-off adhesion tester (e.g., Elcometer 106 or PosiTest AT)
-
Loading fixtures (dollies)
-
Abrasive paper
-
Solvent for cleaning
-
Adhesive for bonding the dolly to the coating
-
Cutting tool for isolating the test area
Procedure:
-
Surface Preparation: The coated substrate and the dolly face are lightly abraded and cleaned with a solvent to remove any contaminants.
-
Adhesive Application: A uniform layer of adhesive is applied to the face of the dolly.
-
Dolly Attachment: The dolly is pressed firmly onto the coated surface and the adhesive is allowed to cure as per the manufacturer's instructions.
-
Test Area Isolation: Once the adhesive is cured, the coating around the dolly is scored to the substrate, isolating the test area.
-
Adhesion Test: The adhesion tester is attached to the dolly. The force is applied perpendicularly to the surface at a specified rate until the dolly is pulled off.
-
Data Recording: The pull-off strength is recorded in MPa or psi. The nature of the fracture (adhesive, cohesive, or glue failure) is also noted.[9][10]
Cross-Hatch Adhesion Test (ASTM D3359)
This method provides a qualitative assessment of the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.
Objective: To assess the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating.
Apparatus:
-
Cutting tool with multiple blades or a sharp razor blade
-
Cutting guide
-
Pressure-sensitive tape with specified adhesion properties
-
Illuminated magnifier
Procedure:
-
Cutting the Lattice: A lattice pattern is cut through the coating to the substrate. The spacing of the cuts is dependent on the coating thickness.
-
Tape Application: A specified pressure-sensitive tape is applied over the lattice and smoothed firmly in place.
-
Tape Removal: The tape is rapidly pulled off at a specified angle.
-
Evaluation: The grid area is inspected for any removal of the coating. The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area is detached).
The following diagram illustrates the experimental workflow for the Pull-Off Adhesion Test.
Conclusion
The choice between this compound and non-silane adhesion promoters is not a one-size-fits-all decision. While silanes are a well-established and effective class of adhesion promoters, particularly for substrates rich in hydroxyl groups, alternatives like titanates and zirconates offer unique chemical pathways that can lead to superior performance in specific contexts, such as on substrates lacking hydroxyl groups or in applications requiring enhanced hydrolytic stability.[1][4][7] The data presented, though not a direct comparison with this compound, underscores the significant performance gains that can be achieved with non-silane alternatives. For critical applications, it is imperative to conduct empirical testing using standardized protocols, such as the ASTM D4541 pull-off test, to validate the optimal adhesion promoter for a given system.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. Silane Adhesion Promoters - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. stuk.solutions [stuk.solutions]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ulprospector.com [ulprospector.com]
- 9. scribd.com [scribd.com]
- 10. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
A Comparative Guide to Surface Energy Modification: Methoxydimethyl(phenyl)silane vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface energy of materials is a cornerstone of advanced applications in drug development, from optimizing the biocompatibility of medical implants to enhancing the performance of nanoparticle-based delivery systems. Methoxydimethyl(phenyl)silane (MDPS) has emerged as a significant agent for tuning surface properties. This guide provides a quantitative comparison of MDPS with other common surface modification agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate surface treatment for your research needs.
Quantitative Comparison of Surface Energy and Wettability
The effectiveness of a surface treatment in altering its energy is commonly quantified by measuring the contact angle of a liquid, typically water, on the treated surface. A higher water contact angle indicates a more hydrophobic (lower surface energy) surface. The following table summarizes the impact of various silane treatments on the water contact angle and surface free energy of common substrates like glass and silicon wafers.
| Surface Treatment | Substrate | Water Contact Angle (θ) | Surface Free Energy (mN/m) | Notes |
| Untreated | Glass/Silicon Wafer | < 10° - 30°[1] | High (~70 mN/m) | Highly hydrophilic due to the presence of surface hydroxyl groups. |
| This compound (MDPS) | Glass/Silicon Wafer | 85° - 105° (Estimated) | Low | The phenyl groups impart significant hydrophobicity. Direct quantitative data is sparse; this is an estimate based on similar dichlorodiarylsilanes.[2] |
| Octadecyltrichlorosilane (OTS) | Glass/Silicon Wafer | ~110° | Very Low | The long alkyl chain provides a high degree of hydrophobicity.[3] |
| 3-Aminopropyl)triethoxysilane (APTES) | Glass/Silicon Wafer | 40° - 60° | Moderate | The amine functional group results in a more hydrophilic surface compared to alkyl and phenyl silanes. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass/Silicon Wafer | ~50° | Moderate | The epoxy group provides a reactive surface with moderate hydrophilicity. |
Experimental Protocols
Accurate and reproducible surface modification is critical for reliable experimental outcomes. Below are detailed protocols for surface treatment with this compound and a common alternative, Octadecyltrichlorosilane.
Protocol 1: Surface Modification with this compound (Solution Deposition)
This protocol is adapted from general silanization procedures for glass and silicon substrates.
Materials:
-
This compound (MDPS)
-
Anhydrous Toluene (or other suitable anhydrous organic solvent)
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
-
Glass beakers
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 120°C for 1 hour to ensure a completely dry surface.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass beaker inside a fume hood, prepare a 1-5% (v/v) solution of MDPS in anhydrous toluene.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrates in the MDPS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
-
Post-Treatment:
-
Remove the substrates from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.
-
Dry the coated substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
-
Storage:
-
Store the MDPS-treated substrates in a desiccator to protect the hydrophobic surface from atmospheric moisture and contaminants.
-
Protocol 2: Surface Energy Determination via Contact Angle Goniometry
The surface energy of the treated substrates can be determined by measuring the contact angles of at least two different liquids with known surface tension components (polar and dispersive). Water and diiodomethane are commonly used for this purpose.
Materials:
-
Goniometer with a sessile drop system
-
High-purity water (polar liquid)
-
Diiodomethane (dispersive liquid)
-
Microsyringe
-
Treated and untreated substrates
Procedure:
-
Sample Preparation: Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of the test liquid (e.g., water) onto the substrate surface.
-
Image Capture: Acquire a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Contact Angle Measurement: Use the goniometer software to measure the contact angle on both sides of the droplet. Record the average value.
-
Repeat: Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
-
Second Liquid: Thoroughly clean and dry the substrate (if possible) or use a fresh, identically treated substrate. Repeat steps 2-5 with the second test liquid (e.g., diiodomethane).
-
Surface Energy Calculation: Utilize the Owens-Wendt-Rabel-Kaelble (OWRK) or Fowkes theory, implemented in the goniometer software or a separate analysis tool, to calculate the total surface free energy and its polar and dispersive components from the measured contact angles.
Visualizing the Process and Concepts
To better illustrate the workflows and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for surface modification with this compound.
Caption: Logical relationship of surface properties before and after MDPS treatment.
Caption: Simplified signaling pathway of MDPS surface modification.
References
Safety Operating Guide
Proper Disposal of Methoxydimethyl(phenyl)silane: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of chemical waste is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the proper disposal of methoxydimethyl(phenyl)silane, a flammable liquid that requires careful handling.
This compound is classified as a hazardous material due to its flammability and potential to cause skin and eye irritation.[1][2] Adherence to strict disposal protocols is necessary to mitigate risks and comply with environmental regulations. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[3][4][5] This means waste must be tracked from its generation to its final disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and classification data for this compound.
| Data Point | Information | Citations |
| UN Number | UN 1993 | [1] |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Skin Irritant, Category 2 | [1] | |
| Serious Eye Irritant, Category 2A | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste within a laboratory environment.
Immediate Waste Containment
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled container. Do not mix with other chemical waste streams to avoid unintended reactions.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable GHS hazard pictograms (e.g., flammable liquid, irritant).
Safe Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and dry.
-
Ignition Sources: Keep the storage area free of heat, sparks, open flames, and other potential ignition sources.[1][6]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Arranging for Final Disposal
-
Engage Professionals: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Accurately complete all required waste disposal manifests and documentation provided by your EHS department. This is a critical step in the "cradle-to-grave" tracking of hazardous waste.[5]
Disposal Workflow Visualization
The following diagram illustrates the logical progression for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. This compound | 17881-88-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Personal protective equipment for handling Methoxydimethyl(phenyl)silane
This guide provides crucial safety and logistical information for the handling and disposal of Methoxydimethyl(phenyl)silane (CAS No. 17881-88-8). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Adherence to these protocols is essential for minimizing risk and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of personal protective equipment are the first line of defense against chemical exposure. Below is a summary of the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1] |
| Hand Protection | Wear protective gloves.[1] Always inspect gloves for tears or degradation before use. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or procedures with a high splash risk, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical to prevent accidents and ensure the well-being of laboratory personnel.
1. Engineering Controls and Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
-
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
2. Handling:
-
Keep the container of this compound tightly closed when not in use.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.
-
Wash hands thoroughly after handling the chemical.[1]
3. Storage:
-
Protect from moisture.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and comply with regulations.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] All disposals must be in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or empty containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the liquid. Use an inert absorbent material to contain the spill. Do not use combustible materials, such as sawdust. Collect the absorbed material and place it in a sealed container for disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
